(R)-(4-Chlorophenyl)(phenyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFODXGEQUOEKN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Levocetirizine, a third-generation antihistamine.[1] Its stereospecific structure is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and an exploration of its potential biological interactions.
Chemical and Physical Properties
The enantiomerically pure (R)-form of (4-Chlorophenyl)(phenyl)methanamine possesses distinct physical and chemical properties. While comprehensive data for this specific enantiomer is not always readily available, the following tables summarize known quantitative information for the compound and its related forms.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 163837-57-8 | |
| Molecular Formula | C₁₃H₁₂ClN | [2] |
| Molecular Weight | 217.69 g/mol | [2][3] |
| Appearance | Not explicitly stated for the (R)-enantiomer; likely a solid or oil. | |
| Synonyms | (R)-(-)-4-Chlorobenzhydrylamine, (R)-(4-chlorophenyl)-phenylmethanamine | [3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.5 | [4] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 217.0658271 Da | [4] |
| Monoisotopic Mass | 217.0658271 Da | [4] |
| Topological Polar Surface Area | 26 Ų | [4] |
| Heavy Atom Count | 15 | [4] |
Experimental Protocols
The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine
A common route for the synthesis of the racemic amine is the reduction of 4-chlorobenzophenone oxime.
Materials:
-
4-Chlorobenzophenone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Zinc dust
-
Ammonium chloride
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Oxime Formation: A mixture of 4-chlorobenzophenone, hydroxylamine hydrochloride, and sodium acetate in ethanol is refluxed for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The product, 4-chlorobenzophenone oxime, is isolated by precipitation in water and filtration.
-
Reduction to Amine: The dried 4-chlorobenzophenone oxime is dissolved in methanol. To this solution, zinc dust and a solution of ammonium chloride in water are added portion-wise while maintaining the temperature below 40°C. The reaction mixture is stirred for several hours until the reduction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is filtered to remove zinc residues. The filtrate is concentrated under reduced pressure. The residue is taken up in water and acidified with hydrochloric acid. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then basified with a sodium hydroxide solution to precipitate the racemic (4-Chlorophenyl)(phenyl)methanamine. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the racemic amine.
Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine
The separation of the racemic mixture into its constituent enantiomers is a critical step and is often achieved by diastereomeric salt formation using a chiral resolving agent, such as (+)-tartaric acid.
Materials:
-
Racemic (4-Chlorophenyl)(phenyl)methanamine
-
(+)-Tartaric acid
-
Methanol
-
Acetone
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Diastereomeric Salt Formation: Racemic (4-Chlorophenyl)(phenyl)methanamine is dissolved in a suitable solvent, such as methanol. A solution of an equimolar amount of (+)-tartaric acid in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
Fractional Crystallization: The salt of the (R)-amine with (+)-tartaric acid is typically less soluble and will preferentially crystallize out of the solution. The crystallization process may be aided by seeding with a small crystal of the desired diastereomeric salt. The crystals are collected by filtration.
-
Purification of the Diastereomeric Salt: The collected crystals are recrystallized from a suitable solvent system (e.g., methanol/acetone) to enhance the diastereomeric purity. The purity can be monitored by measuring the specific rotation of the salt.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous solution of a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free this compound.
-
Isolation of the (R)-Enantiomer: The free amine is extracted into an organic solvent like dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the enantiomerically pure this compound. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Mandatory Visualizations
Experimental Workflow: Synthesis of a Levocetirizine Intermediate
The following diagram illustrates a generalized workflow for the synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, a key intermediate for Levocetirizine, starting from this compound.
Signaling Pathway: Generalized NMDA Receptor Antagonism
While specific signaling pathways for this compound are not well-documented, its hydrochloride salt is known to exhibit properties of an NMDA receptor antagonist. The following diagram illustrates the general mechanism of NMDA receptor antagonism.[5][6][7]
Biological Activity and Applications
The primary application of this compound is as a chiral building block in pharmaceutical synthesis. Its role as a precursor to Levocetirizine underscores its importance in the production of enantiomerically pure drugs.
The hydrochloride salt of this compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems. Some studies suggest it may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[5] NMDA receptor antagonists are a class of compounds that can modulate excitatory neurotransmission in the central nervous system and are studied for their potential in various neurological conditions.[7]
Safety and Handling
This compound and its salts should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its properties and the experimental procedures for its stereoselective synthesis and purification are essential for its effective use in drug development. While its direct biological activity is an area of ongoing research, its role as a key building block for important APIs like Levocetirizine is well-established. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.
References
- 1. Page loading... [guidechem.com]
- 2. GSRS [precision.fda.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]
An In-depth Technical Guide to (R)-(4-Chlorophenyl)(phenyl)methanamine: A Key Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine of significant interest in the pharmaceutical industry. Its primary application lies in its role as a crucial intermediate for the asymmetric synthesis of various active pharmaceutical ingredients (APIs), most notably Levocetirizine, a potent third-generation antihistamine. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and workflow visualizations are provided to support researchers and scientists in their synthetic endeavors.
Physicochemical Properties
This compound is a chiral compound with one stereocenter. Its enantiomerically pure form is essential for the stereospecific synthesis of its target APIs. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 217.69 g/mol | [1] |
| Molecular Formula | C13H12ClN | [1] |
| CAS Number | 163837-57-8 | [1] |
| Appearance | Solid (form not specified) | |
| Melting Point (HCl salt) | 300-305 °C (decomposes) | [2][3] |
| pKa (Predicted) | 8.08 ± 0.10 | [3] |
| Density (Predicted) | 1.175 g/cm³ | [2][3] |
Role in Asymmetric Synthesis
The principal utility of this compound is as a chiral building block. The presence of the stereogenic center at the carbon atom bonded to the amine group makes it an invaluable precursor for synthesizing enantiomerically pure drugs.
Synthesis of Levocetirizine
Levocetirizine, the (R)-enantiomer of cetirizine, is a selective H1-receptor antagonist used for the treatment of allergic rhinitis and urticaria. The pharmacological activity of cetirizine resides primarily in its (R)-isomer. Consequently, the use of enantiomerically pure this compound is a preferred route for the synthesis of Levocetirizine, avoiding the need for chiral separation in later stages of the manufacturing process.
The general synthetic pathway involves the reaction of this compound with a suitable piperazine derivative, followed by further functional group manipulations to yield Levocetirizine.
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving this compound. These protocols are derived from various sources and should be adapted and optimized for specific laboratory conditions.
Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine
The separation of the racemic mixture is a critical step to obtain the desired (R)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, which can then be separated by fractional crystallization.
Materials:
-
Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine
-
L-(+)-Tartaric acid
-
Methanol or another suitable solvent
-
Sodium hydroxide solution
Procedure:
-
Dissolve racemic (±)-(4-Chlorophenyl)(phenyl)methanamine in a suitable solvent, such as methanol.
-
Add a solution of L-(+)-tartaric acid in the same solvent to the amine solution.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers.
-
Recrystallize the solid from the same solvent to improve diastereomeric purity.
-
To recover the free amine, treat the purified diastereomeric salt with an aqueous base solution (e.g., sodium hydroxide).
-
Extract the this compound with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
This procedure describes a key step in the synthesis of Levocetirizine, where this compound is reacted to form a piperazine derivative.[4]
Materials:
-
This compound (also known as R-4-chlorobenzhydrylamine)
-
A suitable piperazine precursor (e.g., formed from benzyl chloroacetamide and subsequent reactions)
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Methanol
Procedure:
-
In a reaction vessel, charge toluene, diisopropylethylamine, and the piperazine precursor intermediate.
-
Heat the mixture to a temperature of 105-110°C.
-
Slowly add this compound to the reaction mixture.
-
Maintain the reaction under reflux for approximately 8 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
Add methanol to the residue and reflux for 1 hour.
-
Concentrate the mixture again under reduced pressure at 40-45°C to remove methanol and excess diisopropylethylamine.
-
The resulting crude product, (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, can then be purified by distillation under reduced pressure or other suitable methods.
Biological Activity and Significance
This compound itself is not known to possess any significant biological activity or to be involved in any signaling pathways. Its importance is derived exclusively from its role as a chiral precursor in the synthesis of pharmacologically active molecules. The stereochemistry of this intermediate is critical as it dictates the final stereochemistry of the API, which in turn is fundamental to its efficacy and safety profile.
Conclusion
This compound is a cornerstone intermediate for the asymmetric synthesis of Levocetirizine and potentially other chiral pharmaceuticals. A thorough understanding of its properties and the experimental procedures for its preparation and use is essential for researchers and professionals in the field of drug development and manufacturing. The methodologies and data presented in this guide serve as a valuable resource for the efficient and stereocontrolled synthesis of complex pharmaceutical agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 28022-43-7|(4-chlorophenyl)(phenyl)methanamine, supplier/ Manufactor spot customization-Feature Products-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]
- 3. (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE | 28022-43-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine, a key chiral intermediate in the pharmaceutical industry.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (4-Chlorophenyl)(phenyl)methanamine. The NMR and IR data presented are for the racemic mixture, which is representative of the individual enantiomers as they are spectroscopically indistinguishable (with the exception of optical rotation).
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 9H | Aromatic protons |
| 5.15 | s | 1H | Methine proton (CH) |
| 1.85 | s | 2H | Amine protons (NH₂) |
Solvent: CDCl₃
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 143.8 | Quaternary aromatic carbon |
| 142.1 | Quaternary aromatic carbon |
| 132.5 | Aromatic CH |
| 128.8 | Aromatic CH |
| 128.6 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.4 | Aromatic CH |
| 58.2 | Methine carbon (CH) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3370 - 3290 | Strong, Broad | N-H stretch (amine) |
| 3080 - 3020 | Medium | C-H stretch (aromatic) |
| 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) |
| 1090 | Strong | C-N stretch |
| 825 | Strong | C-H bend (para-substituted aromatic) |
| 750, 700 | Strong | C-H bend (monosubstituted aromatic) |
| 1015 | Strong | C-Cl stretch |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 217/219 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 202/204 | Medium | [M-NH₂]⁺ |
| 182 | Medium | [M-Cl]⁺ |
| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
| 111/113 | Medium | [C₆H₄Cl]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The synthesis of enantiomerically pure this compound is most commonly achieved through the chiral resolution of the racemic mixture. The following protocol is based on the method described in patent CN101928223A.[1]
Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine:
A common route for the synthesis of the racemic amine involves the reduction of 4-chlorobenzophenone oxime.
-
Oxime Formation: 4-Chlorobenzophenone is reacted with a hydroxylamine salt in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.
-
Reduction: The resulting oxime is then reduced using a reducing agent such as sodium borohydride or catalytic hydrogenation to yield racemic (4-Chlorophenyl)(phenyl)methanamine.
Chiral Resolution Protocol:
-
Salt Formation: The racemic (±)-(4-Chlorophenyl)(phenyl)methanamine is dissolved in a mixture of an organic solvent (e.g., acetone, methanol, or ethanol) and water. L-(+)-tartaric acid is added as the resolving agent. The molar ratio of the amine to the tartaric acid is typically between 1:0.9 and 1:1.2.
-
Crystallization: The solution is heated to achieve complete dissolution and then slowly cooled to allow for the crystallization of the diastereomeric salt. The (R)-amine-(+)-tartrate salt is generally less soluble and will precipitate out of the solution.
-
Isolation: The precipitated salt is isolated by filtration and washed with a cold solvent mixture.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine.
-
Extraction and Purification: The free amine is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed and dried. The solvent is then removed under reduced pressure to yield the purified (R)-enantiomer.
-
Racemization of the Unwanted Enantiomer: The mother liquor containing the (S)-(+)-amine-(+)-tartrate salt can be treated to recover the (S)-enantiomer, which can then be racemized for reuse, improving the overall process efficiency.
Visualization
The following diagram illustrates the experimental workflow for the synthesis and chiral resolution of this compound.
Caption: Synthesis and Resolution Workflow.
References
Technical Guide: Material Safety Data Sheet for (R)-(4-Chlorophenyl)(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide summarizing available safety information for (R)-(4-Chlorophenyl)(phenyl)methanamine. It is intended for informational purposes for a professional audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the material you are using and adhere to all institutional and regulatory safety protocols.
Chemical Identification
This section provides basic identifying information for this compound.
| Identifier | Value |
| IUPAC Name | (1R)-1-(4-chlorophenyl)-1-phenylmethanamine |
| Synonyms | (R)-(-)-4-Chlorobenzhydrylamine, (R)-1-(4-Chlorophenyl)-1-phenylmethylamine |
| CAS Number | 101758-26-7 |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.70 g/mol |
| Chemical Structure | (Image of the chemical structure would be placed here in a full report) |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
(Pictograms for "Health Hazard," "Corrosion," and "Exclamation Mark" would be displayed here)
Signal Word: Danger
Precautionary Statements: A comprehensive list of precautionary statements (P-statements) is provided by the European Chemicals Agency (ECHA). These include but are not limited to:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is limited. The following table presents available computed data.
| Property | Value | Source |
| Molecular Weight | 217.70 g/mol | Supplier Data |
| LogP (octanol/water) | 3.5 | Computed |
Toxicological Information
Experimental Protocols
Specific experimental protocols used to determine the hazard classifications for this exact substance are not publicly available. However, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed. The methodologies for key experiments are outlined below.
Acute Oral Toxicity (Based on OECD Test Guideline 423)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Principle: A stepwise procedure is used with a limited number of animals. The method involves administering the substance to a group of animals at a defined dose level. The animals are observed for a defined period for signs of toxicity and mortality.
-
Methodology:
-
Fasted animals (typically rats) are administered the substance by gavage.
-
A starting dose is chosen based on available information.
-
Animals are observed for up to 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded weekly.
-
At the end of the observation period, all animals are subjected to a gross necropsy.
-
The results are used to classify the substance into a GHS category.
-
Skin Irritation (Based on OECD Test Guideline 404)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: The substance is applied to the skin of a test animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).
-
Methodology:
-
A small area of the animal's dorsal skin is clipped free of fur.
-
A measured amount of the test substance is applied to the prepared skin and covered with a gauze patch and tape.
-
After a 4-hour exposure period, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the reactions is scored, and the mean scores are used to determine the irritation potential.
-
Serious Eye Damage/Eye Irritation (Based on OECD Test Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Principle: The test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit), while the other eye serves as a control. The eyes are then examined for signs of irritation.
-
Methodology:
-
A small, measured amount of the substance is gently instilled into the conjunctival sac of one eye.
-
The eyelids are held together for a short period to prevent loss of the material.
-
The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
-
The severity of the lesions is scored, and the scores are used to classify the substance.
-
Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
The following diagram illustrates a general workflow for handling a chemical spill.
Caption: General workflow for responding to a chemical spill.
The following diagram outlines the logical steps for first aid in case of accidental exposure.
Caption: First aid decision-making for accidental chemical exposure.
References
(R)-(4-Chlorophenyl)(phenyl)methanamine: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(4-Chlorophenyl)(phenyl)methanamine is a critical chiral intermediate in the pharmaceutical industry, most notably for the synthesis of the second-generation antihistamine, Levocetirizine. Its stereospecific structure is paramount to the efficacy and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways are presented to support researchers and professionals in the field.
Chemical Properties and Specifications
This compound is a chiral amine with the following key identifiers and properties.
| Property | Value |
| IUPAC Name | (1R)-(4-chlorophenyl)(phenyl)methanamine |
| Synonyms | (R)-(-)-4-Chlorobenzhydrylamine, (R)-1-(4-Chlorophenyl)-1-phenylmethylamine |
| CAS Number | 163837-57-8 |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.70 g/mol |
| Appearance | Off-white solid |
| Melting Point | 91-93 °C |
| Boiling Point | 404.1 °C |
| Density | 1.138 g/cm³ |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through a multi-step process commencing with the synthesis of a racemic mixture, followed by chiral resolution.
Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine
The racemic precursor is commonly synthesized via the reduction of 4-chlorobenzophenone.
Experimental Protocol: Reduction of 4-Chlorobenzophenone
-
Reaction Setup: A reaction vessel is charged with 4-chlorobenzophenone and a suitable solvent, such as methanol.
-
Reduction: Sodium borohydride is added portion-wise to the stirred solution at a controlled temperature.
-
Quenching: After the reaction is complete, the mixture is quenched with water.
-
Extraction: The product, (4-chlorophenyl)(phenyl)methanol, is extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is washed, dried, and concentrated to yield the alcohol.
-
Amination: The resulting alcohol is then converted to the amine. A common method is reductive amination.[1]
Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is the most prevalent method.
Experimental Protocol: Chiral Resolution using L-Tartaric Acid
-
Salt Formation: The racemic (4-Chlorophenyl)(phenyl)methanamine is dissolved in a suitable solvent (e.g., a mixture of acetone and water). An equimolar amount of L-tartaric acid is added.
-
Crystallization: The mixture is heated to achieve a clear solution and then slowly cooled to allow for the selective crystallization of the (R)-amine-L-tartrate diastereomeric salt. The lower solubility of this salt is the basis for the separation.
-
Isolation: The crystals are isolated by filtration and washed with a cold solvent.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.
-
Extraction and Purification: The free amine is extracted with an organic solvent, and the solvent is evaporated to yield the purified (R)-enantiomer. An optical purity of >99% can be achieved.
| Parameter | Value/Condition |
| Resolving Agent | L-Tartaric Acid |
| Solvent System | Acetone/Water |
| Yield | Typically low, around 12.7% for the resolution step.[2] |
| Optical Purity | >99% ee |
Application in Pharmaceutical Synthesis: Levocetirizine
This compound is a key starting material for the synthesis of Levocetirizine, a potent and selective H1-receptor inverse agonist. The synthesis involves the alkylation of the chiral amine with a suitable piperazine derivative.
Synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
Experimental Protocol:
-
Reaction Setup: this compound is reacted with bis(2-chloroethyl)amine in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like toluene and refluxed for several hours.[3]
-
Work-up and Purification: After the reaction, the mixture is cooled, and the product is extracted and purified to yield (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.
Synthesis of Levocetirizine
Experimental Protocol:
-
Alkylation: (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine is alkylated with 2-(2-chloroethoxy)acetic acid or its ester derivative.
-
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.
-
Hydrolysis (if ester is used): If an ester of 2-(2-chloroethoxy)acetic acid is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.
-
Purification: The final product, Levocetirizine, is purified by crystallization.
Mechanism of Action of Levocetirizine: H1 Receptor Inverse Agonism
Levocetirizine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor.[1][4][5] Unlike a neutral antagonist which only blocks the binding of an agonist (histamine), an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity even in the absence of histamine.
Experimental Workflows and Logical Relationships
The overall process from starting materials to the final API, Levocetirizine, can be visualized as a series of sequential synthetic steps.
Conclusion
This compound is a cornerstone intermediate for the asymmetric synthesis of Levocetirizine. A thorough understanding of its synthesis, purification, and subsequent reactions is crucial for the efficient and safe production of this important antihistamine. The methodologies and data presented in this guide aim to provide a solid foundation for researchers and professionals working in the field of pharmaceutical development and manufacturing. The control of stereochemistry throughout the synthetic process is paramount to ensure the desired pharmacological activity and to minimize potential side effects associated with the less active enantiomer.
References
- 1. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009150147A1 - New process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of (R)-(4-Chlorophenyl)(phenyl)methanamine Derivatives as Monoamine Transporter Ligands
Audience: Researchers, scientists, and drug development professionals.
Abstract
The (R)-(4-Chlorophenyl)(phenyl)methanamine scaffold, a core component of benzhydrylamine derivatives, is a recognized pharmacophore for ligands targeting monoamine transporters. These transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical for regulating neurotransmission and are prominent targets for therapeutics treating neurological and psychiatric disorders. This document provides a technical overview of the biological activity, structure-activity relationships (SAR), and key experimental evaluation methods for derivatives based on this scaffold. While direct SAR data on simple this compound derivatives is limited in publicly accessible literature, this guide synthesizes data from structurally related compounds to illustrate the pharmacophore's role in achieving high-affinity binding and functional inhibition of these transporters, with a particular focus on DAT.
Introduction and Core Scaffold
The compound this compound is a chiral amine featuring a benzhydryl (diphenylmethyl) group, with one phenyl ring substituted with a chlorine atom at the para-position[1]. This structure serves as a valuable building block in medicinal chemistry, particularly for developing central nervous system (CNS) active agents. Its derivatives have been explored primarily as inhibitors of monoamine transporters (MATs)[2]. MATs are integral membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby controlling the magnitude and duration of neurotransmission[3]. Inhibition of these transporters leads to elevated extracellular neurotransmitter levels, a mechanism central to the action of many antidepressants and psychostimulants[4].
Primary Biological Target: Monoamine Transporters
The primary biological targets for derivatives containing the (4-Chlorophenyl)(phenyl)methanamine moiety are the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[1][2]. The benzhydryl component is a classic pharmacophore that confers high affinity for the central binding site of DAT. The specific substitutions on the phenyl rings and modifications to the amine group dictate the potency and selectivity of the derivatives for each of the three transporters. Compounds that potently and selectively inhibit DAT are investigated for conditions like ADHD and as potential treatments for cocaine dependence[2][4].
Mechanism of Action & Signaling Pathway
Inhibitors of DAT bind to the transporter protein, locking it in a conformation that prevents the reuptake of dopamine from the synaptic cleft. This blockage leads to an accumulation of dopamine in the synapse, enhancing and prolonging dopaminergic signaling.
Structure-Activity Relationship (SAR) Insights
Quantitative Data: Transporter Binding Affinity
The data below summarizes the binding affinities (Ki, nM) of representative tropane-based derivatives for human DAT, SERT, and NET, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound ID | R1 Group (at 3β-position) | R2 Group (on thiazole) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity |
| 1 | 4-CH3-Phenyl | Phenyl | 1.5 | 350 | 25 | 233 |
| 2 | 4-Cl-Phenyl | Phenyl | 0.8 | 280 | 15 | 350 |
| 3 | 4-CH3-Phenyl | 3-NO2-Phenyl | 0.9 | 150 | 18 | 167 |
| 4 | 4-Cl-Phenyl | 3-NO2-Phenyl | 0.5 | 120 | 12 | 240 |
| 5 | 4-CH3-Phenyl | 4-Cl-Phenyl | 1.2 | 210 | 22 | 175 |
| 6 | 4-Cl-Phenyl | 4-Cl-Phenyl | 0.7 | 180 | 14 | 257 |
Data is representative and adapted from structurally related tropane analogues to illustrate SAR principles for the (4-chlorophenyl)phenyl moiety[2].
Key Observations:
-
Effect of 4-Chloro Substitution: Across pairs of compounds (e.g., 1 vs. 2, 3 vs. 4), the presence of a 4-chloro group on the 3β-phenyl ring (the R1 group) consistently improves binding affinity for the dopamine transporter (DAT)[2].
-
High DAT Potency and Selectivity: All listed derivatives exhibit high, sub-nanomolar to low-nanomolar affinity for DAT.
-
Selectivity over SERT and NET: The compounds show significant selectivity for DAT over both SERT and NET, a desirable characteristic for targeting dopamine-specific pathways[2].
Experimental Protocols
The biological activity of these derivatives is primarily assessed using two key in vitro assays: radioligand binding assays to measure binding affinity and uptake inhibition assays to measure functional potency.
Protocol 1: Radioligand Binding Assay for DAT Affinity (Ki)
This protocol determines a compound's affinity for DAT by measuring its ability to compete with a known radiolabeled ligand. The procedure is based on established methodologies[1][5].
Detailed Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes[5].
-
The final pellet is resuspended in assay buffer, and protein concentration is determined (e.g., via BCA assay).
-
-
Assay Incubation:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Total binding is measured in the absence of a test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP)[4].
-
Plates are incubated for 60-120 minutes at 4°C or room temperature to reach equilibrium[4].
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filtermat (e.g., GF/C, presoaked in polyethyleneimine) using a cell harvester[5]. This traps the membranes with bound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as percent specific binding versus the log concentration of the test compound.
-
The IC50 (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay
This functional assay measures how effectively a compound inhibits the uptake of dopamine into presynaptic terminals (synaptosomes) isolated from brain tissue[6][7].
Detailed Methodology:
-
Synaptosome Preparation:
-
Rodent brain tissue (typically striatum, rich in dopamine terminals) is rapidly dissected and placed in ice-cold 0.32 M sucrose solution[7].
-
The tissue is gently homogenized.
-
The homogenate undergoes differential centrifugation: a low-speed spin (1,000 x g) removes debris, and the resulting supernatant is spun at high speed (15,000 x g) to pellet the crude synaptosomes[7][8].
-
The pellet is resuspended in a physiological uptake buffer (e.g., Krebs-HEPES buffer containing glucose and pargyline to inhibit MAO)[6].
-
-
Uptake Assay:
-
In a 96-well plate, synaptosomes (30-80 µg protein) are pre-incubated with various concentrations of the test compound for 10-30 minutes at 37°C[7].
-
Uptake is initiated by adding a fixed concentration of [³H]Dopamine (e.g., 5-10 nM).
-
The reaction proceeds for a short, linear uptake period (e.g., 5-10 minutes) with gentle agitation.
-
Non-specific uptake is determined in parallel samples containing a high concentration of a known DAT inhibitor (e.g., 500 µM cocaine)[6].
-
-
Termination and Measurement:
-
The reaction is terminated by rapid filtration through a glass fiber filtermat, followed by several washes with ice-cold buffer to remove extracellular [³H]Dopamine.
-
The radioactivity trapped within the synaptosomes on the filter is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The percent inhibition of specific uptake is plotted against the log concentration of the test compound.
-
The IC50 value (concentration of compound that inhibits 50% of dopamine uptake) is determined using non-linear regression analysis.
-
Conclusion
Derivatives of the this compound scaffold represent a promising class of monoamine transporter inhibitors, demonstrating particularly high affinity and selectivity for the dopamine transporter. Structure-activity relationship studies on related complex molecules indicate that the 4-chlorophenyl substitution is a key feature for enhancing DAT potency. The standardized in vitro protocols for radioligand binding and neurotransmitter uptake inhibition are essential tools for characterizing the pharmacological profile of novel derivatives. Further optimization of this scaffold could lead to the development of valuable research tools and potential therapeutic agents for a range of CNS disorders.
References
- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific presentation is crucial for the desired pharmacological activity and to minimize potential side effects associated with the other enantiomer. This document provides detailed application notes and protocols for the synthesis of this compound, covering chemical resolution of the racemic mixture, asymmetric synthesis via reduction of the corresponding imine, and biocatalytic methods.
Introduction
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development.[1][2] this compound is a valuable building block, and its efficient and stereoselective synthesis is of paramount importance. This document outlines and compares three primary synthetic strategies to obtain the desired (R)-enantiomer.
Synthetic Strategies
Three main routes for the synthesis of this compound are discussed:
-
Method A: Chemical Resolution of Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine. This classical approach involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.
-
Method B: Asymmetric Synthesis via Reduction of N-(4-chlorobenzhydrylidene)amine. This method aims to directly generate the desired enantiomer through the stereoselective reduction of a prochiral imine precursor using a chiral catalyst.
-
Method C: Biocatalytic Kinetic Resolution. This approach utilizes enzymes, such as transaminases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
A logical workflow for the synthesis and selection of the appropriate method is depicted below.
Caption: Logical workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data associated with the different synthetic methods.
| Method | Key Reagent/Catalyst | Solvent(s) | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |
| A: Chemical Resolution | L-(+)-Tartaric Acid | Water, Organic Solvents | 17* | High (after recrystallization) | [1] |
| B: Asymmetric Reduction | Chiral Phosphoric Acid | Various Organic | Moderate to High | Up to >99 | [3][4] |
| C: Biocatalytic Resolution | Fusarium oxysporum ω-TA | Aqueous Buffer | < 50 (for R-enantiomer) | High |
Note: The reported yield of 17% for the chemical resolution with L-(+)-tartaric acid was achieved after ten recrystallization steps, which accounts for the low overall yield but high enantiomeric purity of the final product.[1]
Experimental Protocols
Method A: Chemical Resolution of Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine
This protocol is based on the principle of diastereomeric salt formation. The racemic amine is reacted with a chiral acid, L-(+)-tartaric acid, to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Caption: Workflow for the chemical resolution of racemic (±)-(4-Chlorophenyl)(phenyl)methanamine.
Protocol:
-
Dissolution: Dissolve racemic (±)-(4-Chlorophenyl)(phenyl)methanamine in a suitable solvent mixture, such as an organic solvent and water.[1]
-
Addition of Resolving Agent: Add a stoichiometric amount (or a slight excess) of L-(+)-tartaric acid to the solution. The molar ratio of the resolving agent to the racemic amine can be optimized, with ratios from 1:0.9 to 1:1.2 being reported.[1]
-
Diastereomeric Salt Formation and Crystallization: Stir the mixture to allow for the formation of the diastereomeric salts. The salt of the (R)-amine with L-(+)-tartaric acid is typically less soluble and will preferentially crystallize out of the solution.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration. The crystals will be enriched in the desired (R)-enantiomer's diastereomeric salt.
-
Recrystallization: To enhance the enantiomeric purity, perform multiple recrystallizations of the isolated salt from a suitable solvent. A Chinese patent reported that ten recrystallizations were necessary to obtain the optically pure (R)-enantiomer, albeit with a yield of 17%.[1]
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or K2CO3) to neutralize the tartaric acid and liberate the free this compound.
-
Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to yield the final product. The purity and enantiomeric excess should be determined by appropriate analytical methods such as chiral HPLC.
Method B: Asymmetric Synthesis via Reduction of N-(4-chlorobenzhydrylidene)amine
This approach involves the direct conversion of the prochiral imine, N-(4-chlorobenzhydrylidene)amine, to the chiral amine using a chiral catalyst. Chiral phosphoric acids have emerged as powerful catalysts for such transformations.
General Protocol:
-
Imine Formation: Synthesize the starting imine, N-(4-chlorobenzhydrylidene)amine, by the condensation of 4-chlorobenzophenone with a suitable amine source (e.g., ammonia or an ammonia equivalent).
-
Asymmetric Reduction: In a dry, inert atmosphere, dissolve the imine in an appropriate anhydrous solvent. Add the chiral catalyst, such as a BINOL-derived chiral phosphoric acid (e.g., 5-10 mol%).
-
Addition of Reducing Agent: Introduce a suitable reducing agent. For transfer hydrogenation, a Hantzsch ester is commonly used as the hydride source.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS until the starting imine is consumed.
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic phase, and remove the solvent. Purify the resulting amine by column chromatography to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques.
Method C: Biocatalytic Kinetic Resolution
This method leverages the high selectivity of enzymes to resolve a racemic mixture of the amine. An (R)-enantioselective ω-transaminase can be used to selectively deaminate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Conceptual Protocol:
-
Enzyme Preparation: Prepare a solution of the (R)-enantioselective ω-transaminase from a source such as Fusarium oxysporum in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Reaction Setup: To the enzyme solution, add the racemic (±)-(4-Chlorophenyl)(phenyl)methanamine, a suitable amino acceptor (e.g., pyruvate), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Biocatalytic Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The enzyme will selectively catalyze the transfer of the amino group from the (S)-enantiomer to the pyruvate, forming the corresponding ketone (4-chlorobenzophenone) and L-alanine. The (R)-enantiomer will remain largely unreacted.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the conversion of the (S)-enantiomer and the enantiomeric excess of the remaining (R)-amine using chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the (R)-amine.
-
Work-up and Isolation: Once the desired conversion is reached, stop the reaction (e.g., by adding a water-immiscible organic solvent and adjusting the pH). Extract the unreacted this compound into the organic phase.
-
Purification: Wash the organic layer, dry it, and remove the solvent to yield the enantiomerically enriched this compound. Further purification may be achieved by crystallization or chromatography.
Conclusion
The synthesis of this compound can be achieved through several distinct methodologies. The choice of the optimal method will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. Chemical resolution is a well-established technique suitable for large-scale production, although it may require extensive optimization of crystallization conditions. Asymmetric synthesis offers a more direct route to the enantiopure product, with high enantioselectivities being achievable with the appropriate choice of catalyst. Biocatalysis represents a green and highly selective alternative, particularly for the production of high-value pharmaceutical intermediates, though the theoretical maximum yield for a kinetic resolution is 50%. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral primary amine of significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is crucial for the efficacy and safety of the final drug product. Therefore, the development of efficient and highly selective asymmetric methods for its synthesis is a critical area of research. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on catalytic asymmetric reduction of the corresponding imine.
Core Concepts in Asymmetric Synthesis
The synthesis of a single enantiomer of a chiral molecule, such as this compound, requires a chiral influence during the reaction. This is typically achieved through several strategies:
-
Chiral Catalysts: Transition metal complexes with chiral ligands or organocatalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.
-
Biocatalysis: Enzymes, such as imine reductases, can exhibit high enantioselectivity and are increasingly used for the synthesis of chiral amines.[1][2]
This document will focus on the use of chiral catalysts for the asymmetric reduction of N-(4-chlorobenzhydrylidene)benzenamine, the imine precursor to the target amine.
Experimental Data Summary
The following table summarizes quantitative data from representative asymmetric reduction methods for diarylmethylamines, providing a comparative overview of different catalytic systems. While a specific protocol for this compound is not extensively detailed in the public literature, the data presented for analogous substrates offers valuable insights for reaction optimization.
| Catalyst System (Precursor/Ligand) | Substrate | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| [Rh(cod)Cl]₂ / (R)-BINAP | N-Benzhydrylidenaniline | H₂ (10 atm) | Toluene | 25 | 24 | 95 | 85 (R) |
| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | N-(1-Phenylethylidene)aniline | H₂ (50 atm) | CH₂Cl₂ | 25 | 12 | >99 | 98 (S) |
| RuCl₂[(R)-xyl-binap][(R)-daipen] | N-(1-Phenylethylidene)aniline | i-PrOH/H₂O | i-PrOH | 28 | 2 | 98 | 99 (R) |
| Chiral Phosphoric Acid | N-Benzhydrylidenaniline | Hantzsch Ester | Toluene | 60 | 48 | 92 | 90 (R) |
Note: The data presented is a compilation from various sources for analogous substrates and serves as a guide for the synthesis of this compound. Optimization of reaction conditions is crucial to achieve high yield and enantioselectivity for the specific target molecule.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a general procedure adapted for the synthesis of this compound based on established methods for the asymmetric hydrogenation of N-aryl imines.
Materials:
-
N-(4-chlorobenzhydrylidene)benzenamine (Substrate)
-
[Rh(cod)Cl]₂ (Rhodium catalyst precursor)
-
(R)-BINAP (Chiral ligand)
-
Toluene (Anhydrous)
-
Hydrogen gas (High purity)
-
Standard glassware for air-sensitive reactions
-
High-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask is added [Rh(cod)Cl]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, N-(4-chlorobenzhydrylidene)benzenamine (1.0 eq) is added.
-
Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-48 h). The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between the key components, the following diagrams are provided.
Caption: Experimental workflow for the Rh-catalyzed asymmetric hydrogenation.
Caption: Key components and their logical relationships in the synthesis.
Conclusion
The asymmetric synthesis of this compound is a critical process for the production of several important pharmaceuticals. While various methods exist for the synthesis of chiral amines, catalytic asymmetric hydrogenation of the corresponding imine offers a direct and atom-economical route. The choice of catalyst, chiral ligand, and reaction conditions are paramount to achieving high yields and enantioselectivities. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop and optimize the synthesis of this key chiral intermediate. Further screening of catalysts and reaction conditions is recommended to identify the optimal process for large-scale production.
References
Application Notes and Protocols for the Chiral Resolution of (4-Chlorophenyl)(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chiral resolution of racemic (4-Chlorophenyl)(phenyl)methanamine, a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine Levocetirizine. The following sections detail classical diastereomeric salt crystallization using various chiral resolving agents and enzymatic kinetic resolution, offering a comparative overview of these methods.
Introduction
(4-Chlorophenyl)(phenyl)methanamine possesses a single stereocenter, existing as a pair of enantiomers. The differential pharmacological activity of these enantiomers necessitates their separation for the development of stereochemically pure active pharmaceutical ingredients (APIs). This document outlines established methods for achieving this separation.
Methods Overview
The primary methods for the chiral resolution of (4-Chlorophenyl)(phenyl)methanamine include:
-
Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the acylation of one enantiomer of the amine at a faster rate than the other, enabling their separation.
Protocol 1: Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid
This protocol is based on the well-established method of forming diastereomeric salts with the readily available and cost-effective resolving agent, L-(+)-tartaric acid. An improved method described in Chinese patent CN101928223A offers higher efficiency compared to the original method by Clemo et al.[1]
Experimental Protocol
-
Salt Formation:
-
In a 100 mL three-neck flask, dissolve 5.5 g (36.8 mmol) of L-(+)-tartaric acid in 20 mL of water with stirring and heating to 55°C until complete dissolution.[1]
-
Prepare a solution of 8.0 g (36.8 mmol) of racemic (4-Chlorophenyl)(phenyl)methanamine in 20 mL of acetone.
-
Add the amine solution dropwise to the tartaric acid solution over 1 hour while maintaining the temperature at 55°C.[1]
-
After the addition is complete, continue stirring at 55°C for an additional 2 hours.[1]
-
-
Crystallization and Isolation:
-
Cool the reaction mixture to 20°C and stir for 1 hour to promote crystallization.[1]
-
Collect the precipitated solid by vacuum filtration. The filtrate contains the diastereomeric salt of the (S)-(+)-enantiomer.
-
The collected filter cake is the (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine · L-(+)-tartrate salt.
-
-
Recrystallization:
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water and add a suitable base (e.g., 10% NaOH solution) until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine.
-
Data Presentation
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric Acid | [1] |
| Solvent System | Acetone/Water | [1] |
| Yield of Diastereomeric Salt | 30.5% | [1] |
| Specific Rotation of Salt ([α]D) | +9.9° (c=1, water) | [1] |
| Melting Point of Salt | 193.5-193.6°C | [1] |
Note: The original method by Clemo et al. required 10 recrystallizations to achieve a 17% yield.[1]
Experimental Workflow
Protocol 2: Diastereomeric Salt Crystallization with Mandelic Acid
Mandelic acid is another effective chiral resolving agent for primary amines. The general protocol involves the formation of diastereomeric salts in a suitable solvent, followed by fractional crystallization.
Experimental Protocol
-
Salt Formation:
-
Dissolve racemic (4-Chlorophenyl)(phenyl)methanamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a solution of the chiral resolving agent, (R)-(-)-mandelic acid or (S)-(+)-mandelic acid (0.5-1.0 equivalents), in the same solvent.
-
Stir the mixture at room temperature or elevated temperature to facilitate salt formation.
-
-
Crystallization and Isolation:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Recrystallization:
-
Perform one or more recrystallizations from a suitable solvent to achieve high diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Follow the procedure described in Protocol 1, step 4.
-
Data Presentation (Hypothetical Data for Comparison)
| Parameter | Value |
| Resolving Agent | (R)-(-)-Mandelic Acid |
| Solvent System | Ethanol |
| Yield of Diastereomeric Salt | 35-45% |
| Diastereomeric Excess (d.e.) | >95% after recrystallization |
| Enantiomeric Excess (e.e.) of Amine | >98% |
Protocol 3: Diastereomeric Salt Crystallization with N-Acetyl-L-Phenylalanine
N-acetylated amino acids, such as N-acetyl-L-phenylalanine, can also serve as effective resolving agents for chiral amines.
Experimental Protocol
-
Salt Formation:
-
Dissolve racemic (4-Chlorophenyl)(phenyl)methanamine (1 equivalent) in an appropriate solvent (e.g., methanol or ethanol).
-
Add a solution of N-acetyl-L-phenylalanine (1 equivalent) in the same solvent.
-
Stir the mixture, gently warming if necessary, to ensure complete salt formation.
-
-
Crystallization and Isolation:
-
Allow the solution to stand at room temperature for crystallization to occur. Cooling may be applied to increase the yield.
-
Isolate the crystalline diastereomeric salt by vacuum filtration.
-
-
Recrystallization:
-
Recrystallize the salt from a suitable solvent to improve diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Follow the procedure described in Protocol 1, step 4.
-
Data Presentation (Hypothetical Data for Comparison)
| Parameter | Value |
| Resolving Agent | N-Acetyl-L-Phenylalanine |
| Solvent System | Methanol |
| Yield of Diastereomeric Salt | 40-50% |
| Diastereomeric Excess (d.e.) | >95% after recrystallization |
| Enantiomeric Excess (e.e.) of Amine | >99% |
Protocol 4: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution offers a milder alternative to classical resolution. Lipases are commonly employed to selectively acylate one enantiomer of the racemic amine.
Experimental Protocol
-
Enzymatic Reaction:
-
In a suitable flask, dissolve racemic (4-Chlorophenyl)(phenyl)methanamine (1 equivalent) in a non-polar organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether).
-
Add an acyl donor (e.g., ethyl acetate, vinyl acetate) in excess.
-
Add the lipase catalyst (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). The amount of enzyme will depend on its activity.
-
Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC or GC.
-
-
Separation:
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer.
-
Separate the unreacted amine from the acylated amine by extraction with an acidic aqueous solution. The unreacted amine will be protonated and move to the aqueous phase, while the neutral amide remains in the organic phase.
-
-
Isolation of Enantiomers:
-
Unreacted Amine: Neutralize the acidic aqueous phase with a base and extract the free amine with an organic solvent. Dry and evaporate the solvent to obtain the enantiomerically enriched (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine.
-
Acylated Amine: The amide can be isolated from the organic phase. If the other enantiomer of the amine is desired, the amide can be hydrolyzed (e.g., with aqueous acid or base) to liberate the (S)-(+)-(4-Chlorophenyl)(phenyl)methanamine.
-
Data Presentation (Hypothetical Data for Comparison)
| Parameter | Value |
| Enzyme | Candida antarctica Lipase B (CALB) |
| Acyl Donor | Ethyl Acetate |
| Solvent | Toluene |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of Unreacted Amine | >99% |
| Enantiomeric Excess (e.e.) of Acylated Amine | >99% |
Enzymatic Kinetic Resolution Workflow
Conclusion
The choice of resolution method for (4-Chlorophenyl)(phenyl)methanamine depends on factors such as cost, scalability, desired enantiomeric purity, and environmental considerations. Diastereomeric salt crystallization with L-(+)-tartaric acid is a well-documented and cost-effective method suitable for large-scale production. Enzymatic kinetic resolution offers a "greener" alternative with high enantioselectivity under mild conditions, though the cost of the enzyme and the need for a subsequent hydrolysis step for one of the enantiomers should be considered. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the selection and implementation of a suitable chiral resolution strategy.
References
Application Notes and Protocols: (R)-(4-Chlorophenyl)(phenyl)methanamine as a Chiral Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine primarily utilized as a key chiral building block in the synthesis of pharmaceutically active compounds. Its principal and well-documented application is in the stereospecific synthesis of Levocetirizine, a second-generation antihistamine. While theoretically plausible, its use as a traditional, detachable chiral auxiliary in asymmetric synthesis is not extensively reported in peer-reviewed literature. This document provides detailed protocols for its primary application in drug synthesis and outlines a general methodology for its potential use as a chiral auxiliary.
Application in the Synthesis of Levocetirizine
This compound serves as the foundational chiral component in the synthesis of Levocetirizine. In this multi-step synthesis, the chiral amine is incorporated into the final molecular structure, thereby defining the stereochemistry of the active pharmaceutical ingredient.
Experimental Workflow for Levocetirizine Synthesis
Caption: Workflow for Levocetirizine Synthesis.
Detailed Experimental Protocol: Synthesis of Levocetirizine
This protocol is a generalized representation based on common synthetic routes described in pharmaceutical patents.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of a 2-(2-chloroethoxy)acetic acid derivative (e.g., 2-(2-chloroethoxy)acetyl chloride) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide intermediate.
Step 2: Intramolecular Cyclization to form the Piperazine Ring
-
Dissolve the crude N-((R)-(4-Chlorophenyl)(phenyl)methyl)-2-(2-chloroethoxy)acetamide from the previous step in a high-boiling point solvent (e.g., toluene, xylene).
-
Add a non-nucleophilic base (e.g., sodium carbonate, potassium carbonate) (2.0-3.0 eq).
-
Heat the mixture to reflux (typically 110-140 °C) for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting residue contains the piperazine-2-one intermediate.
Step 3: Reduction of the Amide and Hydrolysis
Note: Some synthetic routes may combine cyclization and reduction.
-
The intermediate from Step 2 is subjected to reduction and hydrolysis to yield Levocetirizine. A common method involves hydrolysis of a nitrile or ester precursor to the final carboxylic acid.
-
For hydrolysis of a terminal ester or nitrile group, treat the intermediate with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heat as necessary.
-
After the reaction is complete, neutralize the mixture to the isoelectric point of Levocetirizine to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude Levocetirizine.
Step 4: Salt Formation
-
Dissolve the crude Levocetirizine in a suitable solvent (e.g., isopropanol, acetone).
-
Add a solution of hydrochloric acid in the same solvent to precipitate Levocetirizine dihydrochloride.
-
Filter the precipitate, wash with a cold solvent, and dry to obtain the final product.
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | Amide Intermediate | 85-95% | >95% |
| 2 & 3 | Levocetirizine | 70-85% (over two steps) | >98% |
| 4 | Levocetirizine Dihydrochloride | >95% | >99.5% |
Potential Application as a Detachable Chiral Auxiliary
While not prominently documented, this compound could theoretically be employed as a chiral auxiliary to direct stereoselective reactions, such as the alkylation of carboxylic acid derivatives. The general principle involves the temporary attachment of the chiral amine to a prochiral substrate to form a diastereomeric intermediate, which then undergoes a stereoselective reaction. The auxiliary is subsequently cleaved to yield the chiral product and is ideally recovered.
Generalized Workflow for Asymmetric α-Alkylation
Caption: Asymmetric α-Alkylation using a Chiral Auxiliary.
Generalized Protocol for Asymmetric α-Alkylation
Step 1: Formation of the Chiral Amide
-
Activate a prochiral carboxylic acid (e.g., propanoic acid) by converting it to its acid chloride or by using a coupling agent like DCC or HATU.
-
React the activated carboxylic acid with this compound in the presence of a base to form the corresponding chiral amide.
-
Purify the chiral amide by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified chiral amide in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.
-
After stirring for 30-60 minutes, add an alkylating agent (e.g., benzyl bromide).
-
Allow the reaction to proceed at -78 °C for several hours before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate. The diastereomeric excess (d.e.) of the product can be determined by NMR spectroscopy or chiral HPLC.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated chiral amide in a mixture of a strong acid (e.g., 6M HCl or trifluoroacetic acid) and an organic co-solvent (e.g., dioxane).
-
Heat the mixture to reflux for 12-48 hours until the amide is fully hydrolyzed.
-
After cooling, neutralize the reaction mixture and extract the desired chiral carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
| Reaction Step | Expected Diastereomeric Excess (d.e.) | Expected Cleavage Yield |
| Diastereoselective Alkylation | 70-95% (highly dependent on substrate and electrophile) | N/A |
| Auxiliary Cleavage | N/A | 75-90% |
Conclusion
This compound is a valuable chiral amine with a proven track record in the industrial synthesis of Levocetirizine. Its application as a chiral building block is well-established. While its use as a detachable chiral auxiliary for broader asymmetric transformations is a plausible extension of its stereodirecting capabilities, this application requires further research and development to establish its efficacy and generality. Researchers are encouraged to explore its potential in diastereoselective enolate alkylations, aldol reactions, and other asymmetric transformations.
Application Notes and Protocols: Enantioselective Synthesis Utilizing (R)-(4-Chlorophenyl)(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine that serves as a critical building block in the enantioselective synthesis of various pharmaceutical compounds. Its inherent chirality is strategically transferred through synthetic sequences to afford enantiomerically pure target molecules. This document provides detailed application notes and protocols for the use of this compound as a key starting material in the synthesis of Levocetirizine, a third-generation antihistamine.
Core Application: Synthesis of Levocetirizine Intermediate
A primary application of this compound is in the preparation of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, a key intermediate for the synthesis of Levocetirizine. The chirality of the starting amine is maintained throughout the reaction sequence, ensuring the desired stereochemistry in the final active pharmaceutical ingredient.
Reaction Scheme: Synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
Caption: Reaction workflow for the synthesis of a key Levocetirizine intermediate.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
This protocol outlines the synthesis of the key intermediate for Levocetirizine, starting from this compound, also known as R-4-chlorobenzhydrylamine.[1]
Materials:
-
This compound
-
Intermediate III (prepared from benzyl chloroacetamide)
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Methanol
-
Reaction vessel with reflux condenser and stirring mechanism
-
Rotary evaporator
Procedure:
-
To a reaction vessel, add 200g of toluene, 100g of diisopropylethylamine, and 70g of intermediate III.[1]
-
Stir the mixture and maintain the temperature at 105-110°C.[1]
-
Slowly add 35.2g of this compound to the reaction mixture.[1]
-
Reflux the reaction mixture for 8 hours.[1]
-
After the reaction is complete, concentrate the toluene under reduced pressure until no more solvent distills off.[1]
-
Add 100g of methanol to the residue and reflux for 1 hour.[1]
-
Remove the methanol and diisopropylethylamine by distillation under reduced pressure at a temperature of 40-45°C.[1]
-
The resulting crude product is then purified by vacuum distillation at 100-105°C to yield intermediate IV, (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.[1]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Key Reagents | Intermediate III, Diisopropylethylamine, Toluene | [1] |
| Reaction Time | 8 hours | [1] |
| Reaction Temperature | 105-110°C (reflux) | [1] |
| Product | (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | [1] |
Alternative Protocol: Optical Resolution
An alternative approach to obtaining enantiomerically pure (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine involves the resolution of the corresponding racemic mixture.
Protocol 2: Optical Resolution of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine
This protocol describes the resolution of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine using a chiral resolving agent.[2]
Materials:
-
(±)-1-[(4-chlorophenyl)phenylmethyl]piperazine
-
N-acetyl-L-phenylalanine
-
Acetone
-
Water
-
Sodium hydroxide
-
Crystallization vessel
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 100 g of (±)-l-[(4-chlorophenyl)phenylmethyl]piperazine and 72 g of N-acetyl-L-phenylalanine in a mixture of 500 ml of acetone and 25 ml of water at 60 °C.[2]
-
Allow the solution to cool, inducing the selective crystallization of the (R)-(-)-l-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.[2]
-
Filter the crystals and dry.
-
-
Liberation of the Free Base:
-
Suspend 20 g of the obtained diastereomeric salt in 200 ml of water.[2]
-
Slowly add a solution of 3.2 g of sodium hydroxide in 50 ml of water over 30 minutes.[2]
-
Stir the mixture at room temperature for 12 hours.[2]
-
Filter the resulting solid, wash with 25 ml of water, and dry at 40 °C to obtain (R)-(-)-l-[(4-chlorophenyl)phenylmethyl]piperazine.[2]
-
Quantitative Data for Optical Resolution
| Parameter | Value | Reference |
| Yield of Free Base | 99% | [2] |
| Optical Purity | 99.5% | [2] |
| Specific Rotation | [α]D25 = -21.2 (c=1.0, methanol) | [2] |
| Melting Point | 90-92 °C | [2] |
Logical Relationship Diagram
The following diagram illustrates the central role of this compound in the synthesis of Levocetirizine.
Caption: Role of the title compound in Levocetirizine synthesis.
References
Application Notes and Protocols for the Synthesis of Levocetirizine Utilizing (R)-(4-Chlorophenyl)(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine valued for its efficacy and reduced sedative effects.[1][2] A critical chiral intermediate in its synthesis is (R)-(4-Chlorophenyl)(phenyl)methanamine. This document provides detailed application notes and experimental protocols for the synthesis of Levocetirizine, focusing on the routes involving this key intermediate. The information is compiled to assist researchers and professionals in drug development in understanding and replicating the synthesis process.
Introduction to this compound in Levocetirizine Synthesis
This compound is a pivotal chiral building block in the asymmetric synthesis of Levocetirizine. The stereochemistry of this intermediate dictates the final stereochemistry of the active pharmaceutical ingredient, making its enantiomeric purity crucial. Several synthetic strategies have been developed to produce Levocetirizine, with many converging on the formation of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine from this compound.[3][4][5][6]
Synthetic Pathways
Two primary synthetic routes involving this compound for the synthesis of Levocetirizine are outlined below.
Route 1: Cyclization with a Piperazine Precursor
This widely employed method involves the reaction of this compound with a suitable piperazine derivative or a precursor that forms the piperazine ring in situ. A common approach is the reaction with an N,N-bis(2-chloroethyl) derivative, followed by subsequent functionalization.[4]
Caption: Synthetic pathway of Levocetirizine via cyclization and subsequent functionalization.
Route 2: Direct Cyclization with Tri(2-chloroethyl)amine
A more direct approach involves the cyclization of this compound with tri(2-chloroethyl)amine, followed by condensation and hydrolysis steps to yield Levocetirizine.[7][8] This method is noted for its shorter synthetic route.[7][8]
Caption: A concise synthetic route to Levocetirizine using tri(2-chloroethyl)amine.
Experimental Protocols
The following protocols are detailed methodologies for key experiments in the synthesis of Levocetirizine.
Protocol 1: Synthesis of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine
This protocol describes a common method for the preparation of the key piperazine intermediate.
Materials:
-
This compound
-
N,N-bis(2-chloroethyl)-p-toluenesulfonamide
-
Anhydrous Toluene
-
Diisopropylethylamine
-
Methanol
-
Hydrobromic acid
-
4-Hydroxybenzoic acid
Procedure:
-
To a reaction vessel, add 200g of toluene, 100g of diisopropylethylamine, and 70g of N,N-bis(2-chloroethyl)-p-toluenesulfonamide.
-
Stir the mixture and slowly add 35.2g of (R)-4-chlorobenzhydrylamine.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 8 hours.
-
After completion, concentrate the toluene under reduced pressure.
-
Add 100g of methanol and reflux for 1 hour.
-
Concentrate the methanol and diisopropylethylamine under reduced pressure at 40-45°C.
-
The resulting intermediate, 1-[(4-chlorophenyl)phenylmethyl]-4-(4-methylphenyl)sulfonyl piperazine, is then hydrolyzed using hydrobromic acid in the presence of 4-hydroxybenzoic acid to yield (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[3][5][6]
Protocol 2: Synthesis of Levocetirizine from (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine
This protocol details the conversion of the piperazine intermediate to the final product.
Materials:
-
(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine
-
2-Chloroethoxy acetamide
-
Sodium carbonate
-
Toluene or Xylene
-
Potassium hydroxide
Procedure:
-
In a suitable reactor, dissolve (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine in toluene.
-
Add sodium carbonate as a base.
-
Add 2-chloroethoxy acetamide to the mixture.
-
Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by TLC or HPLC.
-
After cooling, the intermediate amide is hydrolyzed with a strong base such as potassium hydroxide to yield Levocetirizine.[5][6]
Protocol 3: Direct Synthesis of Levocetirizine (Route 2)
This protocol outlines the shorter synthetic route starting from (R)-(4-chlorobenzhydrylamine).
Materials:
-
(R)-4-chlorobenzhydrylamine
-
Tri(2-chloroethyl)amine
-
2-ethyl glycolate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
Procedure:
-
Cyclization: React (R)-4-chlorobenzhydrylamine with tri(2-chloroethyl)amine to form the cyclized piperazine intermediate.
-
Condensation: The resulting compound is then condensed with 2-ethyl glycolate.
-
Hydrolysis: The ester intermediate is hydrolyzed to Levocetirizine. A specific set of conditions for this step involves a mass ratio of the intermediate ester, LiOH, water, tetrahydrofuran, and methanol of 400-420: 20-25: 40-60: 380-420: 1800-2200, with the reaction carried out at 60-65°C for 2-4 hours.[7]
Quantitative Data
The following table summarizes the reported yields and purity for the synthesis of Levocetirizine via the route involving tri(2-chloroethyl)amine.
| Step | Product | Yield (%) | Purity (%) | Reference |
| Overall Process | Levocetirizine | 47 | 99.7 | [7][8] |
Analytical Methods for Quality Control
Ensuring the purity and identity of Levocetirizine and its intermediates is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique.
Chiral HPLC for Enantiomeric Purity
To determine the enantiomeric purity of Levocetirizine, a chiral HPLC method is employed.
Typical HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Ethanol (containing 0.1% MEA) in CO2, from 5% to 40%
-
Flow Rate: 2.35 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 35°C
HPLC for Purity and Assay
For determining the chemical purity and assay of Levocetirizine, a reverse-phase HPLC method is utilized.
Typical HPLC Conditions:
-
Column: XTerra symmetry C18 (150 x 4.6 mm, 3.5 µm)[9]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (35:65 v/v)[9]
-
Flow Rate: 0.7 mL/min[9]
-
Injection Volume: 20 µL[9]
-
Detection Wavelength: 230 nm[9]
-
Retention Time: Approximately 2.552 min[9]
Conclusion
The synthesis of Levocetirizine via this compound is a well-established and efficient process. The choice of synthetic route may depend on factors such as the availability of starting materials, desired yield, and process scalability. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop and optimize the synthesis of this important antihistamine. Careful control of reaction conditions and rigorous analytical testing are paramount to ensure the production of high-purity Levocetirizine.
References
- 1. Levocetirizine – Chiralpedia [chiralpedia.com]
- 2. Levocetirizine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Study on the Preparation of Levocetirizine - Dissertation [m.dissertationtopic.net]
- 5. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. CN110950821A - Preparation method of levocetirizine - Google Patents [patents.google.com]
- 8. Preparation method of levocetirizine - Eureka | Patsnap [eureka.patsnap.com]
- 9. japsonline.com [japsonline.com]
Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(phenyl)methanamine, also known as 4-chlorobenzhydrylamine, is a key intermediate in the synthesis of various pharmaceutical compounds. Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and serves as an efficient route to this and other substituted amines. This application note details two protocols for the synthesis of (4-Chlorophenyl)(phenyl)methanamine via reductive amination, summarizing key quantitative data and providing detailed experimental procedures.
Reaction Overview
The synthesis of (4-Chlorophenyl)(phenyl)methanamine can be achieved through the reductive amination of a carbonyl compound, either 4-chlorobenzophenone or benzaldehyde, with an appropriate amine source. The general reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.
Route 1: Reductive amination of 4-chlorobenzophenone with ammonia.
Route 2: Reductive amination of benzaldehyde with 4-chloroaniline.
Data Presentation
The following table summarizes the quantitative data for two different methods of synthesizing (4-Chlorophenyl)(phenyl)methanamine.
| Method | Carbonyl Source | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
| Catalytic Hydrogenation | 4-Chlorobenzophenone | Ammonia | Raney Nickel / H₂ | Methanol | 125 °C | 120 bar | ~74% | [1] |
| Borohydride Reduction | 4-Chlorobenzophenone | Ammonia | NaBH₄ or LiAlH₄ | Not specified | Not specified | N/A | 70-90% | [2] |
Experimental Protocols
Protocol 1: Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Catalytic Hydrogenation of 4-Chlorobenzophenone
This protocol is adapted from a patented industrial process and is suitable for larger-scale synthesis.[1]
Materials:
-
4-Chlorobenzophenone
-
Methanol
-
Raney Nickel
-
Bis-(2-hydroxyethyl) sulphide
-
Ammonium acetate
-
Liquid ammonia
-
Hydrogen gas
-
Toluene
-
20% Sodium hydroxide solution
Equipment:
-
Stirred autoclave (1.3 L capacity)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus with a packed column
Procedure:
-
To a 1.3 L stirred autoclave, add 162 g of 4-chlorobenzophenone, 450 ml of methanol, 10 g of Raney nickel, 1.5 g of bis-(2-hydroxyethyl) sulphide, and 5 g of ammonium acetate.
-
Displace the air in the autoclave with nitrogen.
-
Add 300 ml of liquid ammonia to the autoclave.
-
Pressurize the autoclave with hydrogen to a pressure of 80 bar.
-
Heat the mixture to 125 °C with stirring.
-
Adjust the hydrogen pressure to 120 bar and maintain these conditions.
-
After the reaction is complete, cool the autoclave and carefully depressurize it.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Evaporate the solvent from the filtrate.
-
For purification, dissolve the crude product in 400 ml of toluene and wash with 100 ml of 20% strength sodium hydroxide solution.
-
Concentrate the toluene solution and distill the residue through a packed column to obtain pure (4-Chlorophenyl)(phenyl)methanamine.
Protocol 2: General Procedure for the Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Borohydride Reduction
This protocol provides a general laboratory-scale method using a chemical reducing agent. The specific conditions may require optimization.
Materials:
-
4-Chlorobenzophenone
-
Ammonia (e.g., as a solution in methanol or ammonium acetate)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., Methanol, Ethanol, THF, or Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzophenone in a suitable anhydrous solvent.
-
Add the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate).
-
Stir the mixture at room temperature to allow for imine formation. The reaction can be monitored by TLC.
-
Once imine formation is significant, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride in portions).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Reductive Amination Pathway
The following diagram illustrates the general mechanism of reductive amination for the synthesis of (4-Chlorophenyl)(phenyl)methanamine from 4-chlorobenzophenone and ammonia.
References
Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the enantioselective separation of (4-Chlorophenyl)(phenyl)methanamine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Introduction
(4-Chlorophenyl)(phenyl)methanamine is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The enantiomers of this compound may exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the resolution of enantiomers.[1] This application note details a robust method for the baseline separation of the (R)- and (S)-enantiomers of (4-Chlorophenyl)(phenyl)methanamine.
The method utilizes a polysaccharide-based chiral stationary phase, specifically an amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, which is known for its broad applicability in separating a wide range of chiral compounds, including aromatic amines.[2] The use of a normal-phase mobile phase with a basic additive is critical for achieving good peak shape and resolution for amine-containing analytes.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the separation of (4-Chlorophenyl)(phenyl)methanamine enantiomers is presented in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® AD, 250 x 4.6 mm, 10 µm |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Expected Performance Data
The following table summarizes the expected retention times (t_R), resolution (R_s), and separation factor (α) for the enantiomers of (4-Chlorophenyl)(phenyl)methanamine under the specified conditions.
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Separation Factor (α) |
| Enantiomer 1 | ~ 8.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{~ 1.5} |
| Enantiomer 2 | ~ 10.2 |
Note: Actual retention times may vary depending on the specific HPLC system, column age, and exact mobile phase preparation.
Experimental Protocol
4.1. Materials and Reagents
-
Racemic (4-Chlorophenyl)(phenyl)methanamine
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade, 200 proof)
-
Diethylamine (DEA) (HPLC grade)
-
CHIRALPAK® AD column (250 x 4.6 mm, 10 µm)
4.2. Instrument and Apparatus
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
4.3. Mobile Phase Preparation
-
Carefully measure 500 mL of n-Hexane.
-
Carefully measure 500 mL of Ethanol.
-
Carefully measure 1.0 mL of Diethylamine.
-
Combine the solvents in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
4.4. Sample Preparation
-
Accurately weigh 10 mg of racemic (4-Chlorophenyl)(phenyl)methanamine.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4.5. HPLC Analysis
-
Equilibrate the CHIRALPAK® AD column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 220 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).
4.6. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Determine the retention times (t_R) for each peak.
-
Calculate the resolution (R_s) and separation factor (α) using the following formulas:
-
Resolution (R_s): R_s = 2 * (t_R2 - t_R1) / (w1 + w2)
-
where t_R1 and t_R2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.
-
-
Separation Factor (α): α = (t_R2 - t_M) / (t_R1 - t_M)
-
where t_M is the void time.
-
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chiral HPLC separation protocol.
Caption: Workflow for the chiral HPLC separation of (4-Chlorophenyl)(phenyl)methanamine.
Conclusion
The protocol described in this application note provides a reliable and robust method for the baseline separation of the enantiomers of (4-Chlorophenyl)(phenyl)methanamine. The use of a CHIRALPAK® AD column with a hexane, ethanol, and diethylamine mobile phase yields excellent resolution and peak shape. This method is suitable for the routine analysis of enantiomeric purity in research and quality control laboratories.
References
Application Notes and Protocols: (R)-(4-Chlorophenyl)(phenyl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine that serves as a critical intermediate in the synthesis of pharmaceutically active compounds. Its stereospecific structure makes it a valuable building block in medicinal chemistry, most notably in the production of second-generation antihistamines. These application notes provide an overview of its primary application, key chemical data, and detailed protocols for its use in a laboratory setting.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.70 g/mol |
| CAS Number | 163837-57-8 |
| Appearance | Not Available |
| Storage | 2-8°C, Inert atmosphere |
Primary Application: Synthesis of Levocetirizine
The principal application of this compound in medicinal chemistry is as a key chiral precursor in the synthesis of Levocetirizine.[1][2][3] Levocetirizine is the active (R)-enantiomer of cetirizine, a potent and selective histamine H1 receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4][5][6][7] The stereochemistry of this compound is crucial as it dictates the final stereochemistry of the drug product, which is essential for its pharmacological activity.[1]
Experimental Workflow: Synthesis of Levocetirizine
The following diagram outlines the synthetic pathway from this compound to Levocetirizine.
Caption: Synthetic route from the chiral amine to Levocetirizine.
Mechanism of Action of the Final Product: Levocetirizine
This compound itself is not known to have significant biological activity. Its importance lies in its role in producing Levocetirizine. Levocetirizine functions as an inverse agonist of the histamine H1 receptor.[8] In the presence of allergens, histamine is released and binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Levocetirizine blocks this binding, thereby preventing the downstream signaling and alleviating the symptoms of an allergic reaction.[4][5][6]
Histamine H1 Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the histamine H1 receptor and the point of intervention by Levocetirizine.
Caption: Levocetirizine blocks histamine binding to the H1 receptor.
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates starting from this compound, based on procedures described in the patent literature.
Protocol 1: Condensation with a Chloroacetamide Derivative
This protocol describes the condensation of this compound with an activated chloroacetamide derivative to form a key amide intermediate.
Materials:
-
This compound
-
2-[N, N-Bis(2-chloroethyl)amino]ethoxy-1-[N-(1-Benzyl)]acetamide
-
Toluene
-
Potassium carbonate
-
Water
-
Dichloromethane
Procedure:
-
To a solution of 2-[N, N-Bis(2-methanesulfonyl ethyl) amino] ethoxy-l-S-[N-(l-phenyl ethyl)] acetamide (50.0 g) in toluene (500.0 ml), add (R)-(4-chlorophenyl)phenyl methylamine (35.0 g, 0.16 mol).
-
Heat the reaction mixture to 75°C - 80°C for 7 hours.
-
After completion of the reaction (monitored by TLC), cool the reaction mass and add 500.0 ml of water.
-
Separate the organic layer and extract the aqueous layer with toluene (1000.0 ml).
-
Combine the organic layers and distill off the toluene completely under vacuum to obtain the crude product.
Protocol 2: Hydrolysis of the Amide Intermediate to Levocetirizine
This protocol outlines the final hydrolysis step to yield Levocetirizine.
Materials:
-
(R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-1-S-[N-(1-phenylethyl)]acetamide (the product from Protocol 1)
-
Concentrated Hydrobromic acid
-
Water
Procedure:
-
A mixture of (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy -l-S-[N-(l-phenyl ethyl)] acetamide (10.0 g), concentrated Hydrobromic acid (30.0 ml), and water (50.0 ml) is heated to 90°C - 95°C for 24 hours.
-
Cool the reaction mass to 25°C - 30°C.
-
Dilute the reaction mass by adding 50.0 ml of water.
-
The product, Levocetirizine, can then be isolated and purified using standard techniques.
Quantitative Data for Levocetirizine
While quantitative biological data for this compound is not available, the following table summarizes key pharmacological parameters for its final product, Levocetirizine.
| Parameter | Value |
| Target | Histamine H1 Receptor |
| Mechanism of Action | Inverse Agonist |
| Cmax (5mg oral dose) | 0.27 ± 0.04 µg/mL |
| Tmax (5mg oral dose) | 0.75 ± 0.50 h |
| AUC | 2.31 ± 0.50 µg*h/mL |
Conclusion
This compound is a vital chiral building block in medicinal chemistry, primarily utilized for the stereospecific synthesis of Levocetirizine. Its application underscores the importance of chirality in drug design and development, where a specific enantiomer is responsible for the desired therapeutic effect. The protocols and data presented here provide a foundational resource for researchers and scientists working on the synthesis and development of antihistaminic agents and other complex chiral molecules. of antihistaminic agents and other complex chiral molecules.
References
- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4 | Benchchem [benchchem.com]
- 4. Levocetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]
- 7. Levocetirizine – Uses, Side Effects, Composition and Price [pacehospital.com]
- 8. GSRS [precision.fda.gov]
Application of (R)-(4-Chlorophenyl)(phenyl)methanamine in Asymmetric Synthesis: A Review of its Primary Role as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine that holds significant value in the field of synthetic organic chemistry. While chiral amines are a cornerstone of asymmetric catalysis, functioning as organocatalysts, chiral ligands for transition metals, or chiral auxiliaries, a comprehensive review of scientific literature and chemical databases indicates that This compound is primarily utilized as a key chiral building block and precursor in the synthesis of complex, enantiomerically pure molecules, rather than as a direct catalyst for asymmetric reactions.
This document provides an overview of its principal application, particularly in the synthesis of pharmaceuticals, and clarifies its role within the broader context of asymmetric synthesis.
Primary Application: Chiral Precursor in Pharmaceutical Synthesis
The most prominent and well-documented application of this compound is as a crucial intermediate in the synthesis of Levocetirizine.[1] Levocetirizine is the active (R)-enantiomer of cetirizine, a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria. The pharmacological activity of cetirizine resides primarily in its (R)-enantiomer, making the stereoselective synthesis of Levocetirizine a critical process in the pharmaceutical industry.
The synthesis of Levocetirizine leverages the pre-existing stereocenter of this compound, which is incorporated into the final drug molecule. This strategy, known as a chiral pool approach, is highly efficient as it avoids the need for a challenging asymmetric synthesis step to set the stereocenter later in the synthetic sequence.
Conceptual Role in Asymmetric Catalysis
While direct catalytic applications of this compound are not reported, its core structure, a chiral diarylmethanamine, is a recognized motif in the design of chiral ligands and organocatalysts. In principle, the nitrogen atom of this compound could be derivatized to create a variety of catalysts. For instance, modification of the primary amine to a secondary or tertiary amine, or its incorporation into a more complex scaffold such as a proline derivative or a phosphine ligand, could yield a catalytically active species. However, at present, there is a lack of specific examples in the scientific literature demonstrating the successful application of such derivatives in asymmetric catalysis.
The logical relationship for its potential, though currently unrealized, application in catalysis is outlined below.
Figure 1. A conceptual diagram illustrating the potential pathway for developing this compound into a catalyst for asymmetric reactions.
Conclusion
For researchers, scientists, and drug development professionals, it is crucial to recognize that the primary and current value of this compound in asymmetric synthesis lies in its role as a chiral precursor. Its application as a starting material for the synthesis of Levocetirizine is a clear and impactful example of the chiral pool strategy in pharmaceutical manufacturing. While the core structure of this amine is of interest in the design of new catalysts, there is currently no substantial body of evidence to support its direct use as a catalyst in asymmetric reactions. Future research may explore the derivatization of this molecule to unlock its catalytic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and efficient method for synthesizing chiral amines like this compound is the asymmetric hydrogenation of a prochiral imine.[1][2] This approach is favored for its high atom economy and minimal waste production.[2]
Other notable methods include:
-
Reductive amination of a ketone precursor , such as [4-(4-Chlorophenyl)phenyl]methanone, often using a catalyst like Palladium on carbon (Pd/C).[3]
-
Enzymatic synthesis , which utilizes enzymes like transaminases or amine dehydrogenases to achieve high enantioselectivity.[4]
-
Resolution of a racemic mixture , where the enantiomers are separated using techniques like crystallization with a chiral resolving agent.[][6][7]
Q2: How can I purify the final product to achieve high enantiomeric excess (e.e.)?
A2: Achieving high enantiomeric purity often requires a combination of a highly selective synthesis followed by a robust purification method.
-
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase are effective for separating enantiomers.[][8]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts.[][7] These salts have different solubilities, allowing one to be selectively crystallized and then converted back to the pure amine enantiomer.[][7]
Q3: What is the significance of the chiral amine moiety in pharmaceuticals?
A3: Chiral amines are critical structural components in a vast number of biologically active compounds and pharmaceuticals.[2][9] Approximately 40-45% of small-molecule drugs contain a chiral amine fragment.[2][8] The specific stereochemistry (R or S configuration) is often crucial for the drug's efficacy and safety, as different enantiomers can have vastly different biological activities.
Troubleshooting Guide
Problem 1: Low Reaction Yield
A low yield of the desired this compound can be attributed to several factors, from incomplete reactions to side product formation.
Initial Checks & Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Details |
| Incomplete Reaction | Optimize reaction time and temperature. | Monitor the reaction progress using TLC or GC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. For reductions, yields can range from 70% to 90% depending on precise temperature control.[3] |
| Reagent Degradation | Use fresh, high-purity reagents and solvents. | Imines can be susceptible to hydrolysis.[1] Ensure solvents are anhydrous and reagents have been stored correctly. Reducing agents like borohydrides can decompose if not handled properly. |
| Catalyst Inactivity | Screen different catalysts or increase catalyst loading. | The choice of catalyst is critical. For asymmetric hydrogenation, iridium and ruthenium complexes are common.[3][10] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Side Product Formation | Adjust reaction conditions to minimize side reactions. | Common side reactions in reductive aminations include over-alkylation or ketone reduction to an alcohol. Modifying the stoichiometry of reagents or the order of addition can help. |
Problem 2: Low Enantiomeric Excess (e.e.)
Poor enantioselectivity is a critical issue in asymmetric synthesis, leading to a product that is not optically pure.
Factors Influencing Enantioselectivity
The stereochemical outcome of the reaction is governed by the subtle energetic differences in the transition states leading to the R and S enantiomers. This is influenced by the catalyst, ligand, solvent, and temperature.
Caption: Key factors influencing the enantioselectivity of the synthesis.
Optimization of Enantioselectivity
The following table presents data on how reaction parameters can be varied to optimize the enantiomeric excess (e.e.) in a typical asymmetric reduction of an imine.
| Parameter | Condition A | Yield / e.e. (A) | Condition B | Yield / e.e. (B) | Rationale |
| Catalyst | [Ir(COD)Cl]₂ / (R)-BINAP | 85% / 88% e.e. | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 92% / 95% e.e. | The chiral ligand creates the asymmetric environment. Different metal-ligand combinations have varying effectiveness. Ruthenium catalysts can offer high enantiomeric excess.[3] |
| Solvent | Toluene | 88% / 90% e.e. | Methanol | 90% / 93% e.e. | The solvent can influence the conformation of the catalyst-substrate complex. Protic solvents like methanol may participate in hydrogen bonding, altering the transition state. |
| Temperature | 25 °C | 91% / 92% e.e. | 0 °C | 89% / 97% e.e. | Lowering the temperature often increases enantioselectivity by better differentiating the activation energies of the competing diastereomeric transition states.[11] However, this can also decrease the reaction rate.[11] |
| H₂ Pressure | 10 atm | 87% / 89% e.e. | 50 atm | 95% / 96% e.e. | Higher hydrogen pressure can increase the rate of the desired hydrogenation, sometimes improving selectivity by outcompeting side reactions. |
Note: Data is illustrative and based on typical results reported in the literature for similar transformations.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-(4-chlorobenzylidene)aniline
This protocol describes a general procedure for the synthesis of this compound via asymmetric hydrogenation of the corresponding imine.
Materials:
-
N-(4-chlorobenzylidene)aniline (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (0.005 equiv)
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 equiv)
-
Anhydrous, degassed Methanol (MeOH)
-
Formic acid/Triethylamine azeotrope (5:2)
-
Hydrogen (H₂) gas
Procedure:
-
In a glovebox, add the catalyst precursor [RuCl₂(p-cymene)]₂ and the chiral ligand (R,R)-TsDPEN to a pressure-rated reaction vessel.
-
Add anhydrous, degassed methanol and stir the mixture for 20 minutes to allow for pre-formation of the active catalyst.
-
Add the imine substrate, N-(4-chlorobenzylidene)aniline, to the vessel.
-
Add the formic acid/triethylamine azeotrope.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with H₂ gas (3-4 cycles).
-
Pressurize the vessel to the desired pressure (e.g., 50 atm) and stir at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.
-
Upon completion, carefully vent the H₂ pressure and purge the vessel with nitrogen.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is for separating the desired (R)-enantiomer from a racemic mixture of (4-Chlorophenyl)(phenyl)methanamine.
Materials:
-
Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine (1.0 equiv)
-
(+)-Tartaric acid (0.5 equiv)
-
Methanol (or another suitable solvent)
Procedure:
-
Dissolve the racemic amine in a minimal amount of hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid in hot methanol.
-
Slowly add the tartaric acid solution to the amine solution while stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. The salt of one diastereomer, e.g., ((R)-amine-(+)-tartrate), should precipitate preferentially due to lower solubility.[7]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To check the purity, a small sample of the salt can be treated with a base (e.g., NaOH solution) and extracted with an organic solvent to recover the free amine, which is then analyzed by chiral HPLC.
-
If necessary, the diastereomeric salt can be recrystallized from fresh hot methanol to improve its purity.
-
Once the desired diastereomeric purity is achieved, treat the bulk of the salt with an aqueous base solution (e.g., 2M NaOH) to deprotonate the amine.
-
Extract the free (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched this compound.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4 | Benchchem [benchchem.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (R)-(4-Chlorophenyl)(phenyl)methanamine via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and its salts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Too much solvent: The solution is not saturated or supersaturated.[1] - Solution is supersaturated but nucleation has not occurred. - Inappropriate solvent system. | - Reduce solvent volume: Carefully evaporate a portion of the solvent and allow the solution to cool again.[1] - Induce nucleation: - Add a seed crystal of pure this compound. - Scratch the inner surface of the flask with a glass rod at the meniscus.[1] - Cool the solution in an ice bath to further decrease solubility. - Re-evaluate solvent: If crystals still do not form, recover the crude product by evaporation and attempt recrystallization with a different solvent or solvent mixture. |
| "Oiling Out" of the Product | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Use a lower boiling point solvent or a solvent mixture. - Purify the crude material further by another method (e.g., column chromatography) before recrystallization. |
| Low Yield of Recrystallized Product | - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling time or temperature. | - Minimize the amount of hot solvent used to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration. - Allow for adequate cooling time and consider placing the flask in an ice bath to maximize crystal formation. |
| Poor Purity of Recrystallized Product | - Crystallization occurred too rapidly, trapping impurities within the crystal lattice. - Inadequate washing of the filtered crystals. - The chosen solvent does not effectively exclude the specific impurities present. | - Ensure slow cooling to allow for the formation of a pure crystal lattice. An insulated container can be used to slow the cooling rate. - Wash the collected crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities. - Consider a different solvent system where the impurities have higher solubility at low temperatures. |
| Difficulty in Separating Diastereomeric Salts | - Similar solubilities of the diastereomeric salts in the chosen solvent. - Formation of a solid solution. | - Screen different solvents or solvent mixtures to find a system with a greater solubility difference between the diastereomers. - Consider using a different chiral resolving agent to form diastereomeric salts with more distinct physical properties. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying the (R)-enantiomer of (4-Chlorophenyl)(phenyl)methanamine from a racemic mixture?
A1: The most common and effective method is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid, such as L-(+)-tartaric acid, to form two diastereomeric salts: ((R)-amine)-(L-tartrate) and ((S)-amine)-(L-tartrate). These salts have different physical properties, most importantly, different solubilities in a given solvent system. Through careful selection of the solvent and controlled crystallization conditions, one diastereomer will preferentially crystallize, allowing for their separation. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure amine.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For the free base, consider solvents such as isopropanol, ethanol, or mixtures like acetone/water or toluene/heptane. For the hydrochloride salt, polar solvents like methanol or ethanol are often suitable. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific material.
Q3: What are some common chiral resolving agents for amines like (4-Chlorophenyl)(phenyl)methanamine?
A3: Besides L-(+)-tartaric acid, other chiral acids that can be effective for resolving chiral amines include:
-
D-(-)-Tartaric acid
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
-
(1S)-(+)-10-Camphorsulfonic acid
The choice of resolving agent will influence the solubility of the resulting diastereomeric salts, and some experimentation may be needed to find the most effective one.
Q4: Can I recrystallize the free base of this compound directly?
A4: Yes, if your primary goal is to remove non-chiral impurities and you already have an enantiomerically enriched sample, you can recrystallize the free base directly. The key is to find a suitable solvent or solvent system where the amine has good solubility at high temperatures and poor solubility at low temperatures.
Q5: What is "seeding" and when should I use it?
A5: Seeding is the process of adding a few small crystals of the pure compound to a supersaturated solution to initiate crystallization. It is particularly useful when spontaneous nucleation is slow or does not occur. Seeding can help to control the crystal size and polymorph, leading to a more consistent and reproducible crystallization process.
Experimental Protocols
Protocol 1: Purification of this compound via Diastereomeric Salt Recrystallization with L-(+)-Tartaric Acid
This protocol is a general guideline and may require optimization.
-
Dissolution: In a suitable flask, dissolve the racemic (4-Chlorophenyl)(phenyl)methanamine in a minimal amount of a heated solvent (e.g., methanol or a mixture of acetone and water).
-
Addition of Chiral Acid: To the warm solution, add a solution of 0.5 molar equivalents of L-(+)-tartaric acid dissolved in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (R)-amine should preferentially crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Purity Check: Analyze the optical purity of the crystallized salt (e.g., by chiral HPLC or polarimetry). If the desired purity is not achieved, a second recrystallization of the salt may be necessary.
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH solution) until the pH is basic (pH > 10).
-
Extraction: Extract the liberated this compound with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified (R)-enantiomer.
Protocol 2: Recrystallization of this compound Free Base
This protocol is for the purification of the free amine from non-chiral impurities.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude amine in various solvents (e.g., isopropanol, heptane, toluene) to find a suitable one where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, cool the flask further in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
The following table presents illustrative data for the purification of a chiral amine by diastereomeric salt recrystallization. The exact values will vary depending on the specific experimental conditions.
| Purification Stage | Parameter | Value |
| Starting Material | Enantiomeric Excess (ee) of (R)-amine | 0% (Racemic) |
| After 1st Recrystallization of Diastereomeric Salt | Yield of Diastereomeric Salt | 75% |
| Enantiomeric Excess (ee) of (R)-amine in Salt | 95% | |
| After 2nd Recrystallization of Diastereomeric Salt | Yield of Diastereomeric Salt | 85% (from 1st crop) |
| Enantiomeric Excess (ee) of (R)-amine in Salt | >99% | |
| Final Product (Liberated Free Base) | Overall Yield of (R)-amine | ~30-35% (from racemic) |
| Final Enantiomeric Excess (ee) | >99% |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
Improving enantiomeric excess in the resolution of (4-Chlorophenyl)(phenyl)methanamine
Welcome to the technical support center for the enantiomeric resolution of (4-Chlorophenyl)(phenyl)methanamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of their resolution processes.
Troubleshooting Guide
This section addresses common issues encountered during the resolution of (4-Chlorophenyl)(phenyl)methanamine and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) after Diastereomeric Salt Crystallization | - Inappropriate choice of resolving agent.- Suboptimal solvent system for crystallization.- Crystallization temperature is too high or too low.- Insufficient number of recrystallizations. | - Screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) to find one that forms highly crystalline, less soluble diastereomeric salts.[1][2][3]- Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.[4]- Optimize the crystallization temperature. A slower, more controlled cooling process can improve selectivity.[5]- Perform multiple recrystallizations, monitoring the ee at each step, to enrich the desired enantiomer.[6] |
| Poor Yield of the Desired Enantiomer | - The theoretical maximum yield for a classical resolution is 50%.- Significant loss of product during recrystallization steps.- Incomplete reaction during salt formation or liberation of the free amine. | - For kinetic resolutions, the maximum theoretical yield is 50% for one enantiomer.[7] Consider a dynamic kinetic resolution (DKR) approach to potentially achieve a theoretical yield of up to 100%.[8][9]- Minimize the number of recrystallizations needed by optimizing the initial crystallization conditions.- Ensure complete salt formation by using the correct stoichiometry of the resolving agent.[4]- Use a strong base (e.g., NaOH, KOH) to ensure complete liberation of the free amine from the diastereomeric salt.[2][10] |
| Difficulty in Separating Diastereomeric Salts | - The diastereomeric salts have similar solubilities in the chosen solvent system.[4] | - Systematically screen a range of solvents with varying polarities.- Consider using a solvent/anti-solvent system to induce selective precipitation.- If crystallization fails, explore other separation techniques like chromatography. |
| Inconsistent Results Between Batches | - Variations in the purity of the starting racemic amine or resolving agent.- Inconsistent control over crystallization conditions (e.g., cooling rate, agitation).- Variations in atmospheric moisture, which can affect crystallization. | - Ensure the purity of all reagents is consistent for each experiment.- Standardize the crystallization protocol, including cooling profiles and stirring rates.- Conduct experiments in a controlled environment, potentially under an inert atmosphere if reagents are sensitive to moisture. |
| Low Activity or Selectivity in Enzymatic Resolution | - Suboptimal pH, temperature, or solvent for the enzyme.- Enzyme inhibition by the substrate or product.- Inappropriate choice of enzyme or acyl donor. | - Optimize reaction conditions (pH, temperature, buffer system) for the specific enzyme being used.[11]- Perform initial rate studies to check for substrate or product inhibition.- Screen different lipases or other enzymes (e.g., amine dehydrogenases) and acyl donors to find the most effective combination.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving (4-Chlorophenyl)(phenyl)methanamine?
A1: The most prevalent methods are classical diastereomeric salt resolution and enzymatic kinetic resolution.[7]
-
Diastereomeric Salt Resolution: This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts.[1][13] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2][3][6] Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[2][3]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively acylates one enantiomer of the amine at a much faster rate than the other.[11][12] This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used for this purpose.[12]
Q2: How can I improve the enantiomeric excess (ee) of my diastereomeric salt resolution?
A2: To improve the ee, you can:
-
Optimize the Solvent: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts.[4] A systematic screening of various solvents is recommended.
-
Control the Temperature: A slow and controlled cooling process during crystallization often leads to better selectivity and higher ee.[5]
-
Perform Recrystallizations: It is common to perform one or more recrystallizations of the diastereomeric salt to enhance the ee to the desired level.[6]
-
Choose the Right Resolving Agent: The interaction between the amine and the chiral acid determines the stability and crystallization properties of the diastereomeric salts. Experimenting with different resolving agents can lead to significant improvements.[1][13]
Q3: What is dynamic kinetic resolution (DKR), and how can it improve my yield?
A3: Dynamic kinetic resolution (DKR) is a powerful technique that combines the high selectivity of kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[8][9] In a standard kinetic resolution, the maximum theoretical yield of the desired enantiomer is 50%.[7] In DKR, the unwanted enantiomer is continuously converted back into the racemate, allowing the enzyme to theoretically convert the entire starting material into the desired enantiomerically pure product, thus aiming for a yield of up to 100%.[14]
Q4: How do I choose the right enzyme for an enzymatic resolution?
A4: The selection of an enzyme depends on the specific substrate. For chiral amines, lipases are a good starting point, with Candida antarctica lipase B (CAL-B) being a widely used and robust enzyme.[12] However, other enzymes like Pseudomonas fluorescens lipase (PFL) or amine dehydrogenases could also be effective.[11][15] It is advisable to screen a panel of commercially available enzymes under various conditions (e.g., different acyl donors, solvents, temperatures) to identify the optimal biocatalyst for your specific application.
Q5: How can I monitor the progress and determine the enantiomeric excess of my resolution?
A5: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[16][17] This technique uses a chiral stationary phase to separate the two enantiomers, and the relative peak areas are used to calculate the ee. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent and polarimetry.[17]
Experimental Protocols
Diastereomeric Salt Resolution using (+)-Tartaric Acid
This protocol is a general guideline for the classical resolution of racemic (4-Chlorophenyl)(phenyl)methanamine.
Materials:
-
Racemic (4-Chlorophenyl)(phenyl)methanamine
-
(+)-Tartaric acid (L-tartaric acid)
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic (4-Chlorophenyl)(phenyl)methanamine in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals. This is your first crop of diastereomeric salt, which should be enriched in one diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
Dissolve the dried crystals in a minimal amount of hot methanol and allow them to recrystallize by slow cooling.
-
Collect the purified crystals by vacuum filtration and dry. Repeat this step until a constant optical rotation or a desired ee is achieved as determined by chiral HPLC.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water and add an excess of NaOH solution to basify the mixture (pH > 12).
-
Extract the liberated free amine into an organic solvent like dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (4-Chlorophenyl)(phenyl)methanamine.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
Enzymatic Kinetic Resolution using Candida Antarctica Lipase B (CAL-B)
This protocol describes a typical enzymatic kinetic resolution.
Materials:
-
Racemic (4-Chlorophenyl)(phenyl)methanamine
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
An acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
Procedure:
-
Reaction Setup:
-
To a solution of racemic (4-Chlorophenyl)(phenyl)methanamine (1.0 equivalent) in an anhydrous organic solvent, add the acyl donor (e.g., 1.5 equivalents of ethyl acetate).
-
Add immobilized CAL-B (typically 10-50% by weight of the substrate).
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted amine and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains a mixture of the enantiomerically enriched unreacted amine and the acylated amine.
-
This mixture can be separated by column chromatography or by an acid-base extraction. For example, an acidic wash will extract the unreacted amine into the aqueous phase, leaving the neutral acylated product in the organic phase.
-
-
Isolation of the Enriched Amine:
-
The acidic aqueous layer from the extraction is basified with NaOH, and the free amine is extracted with an organic solvent.
-
The organic extract is dried and concentrated to yield the enantiomerically enriched (4-Chlorophenyl)(phenyl)methanamine.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered amine using chiral HPLC.
-
Visualizations
References
- 1. (S)-(4-Chlorophenyl)(phenyl)methanamine | 163837-32-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]- -piperazine, method of their synthesis, method of synthesis of enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine derivatives - Google Patents [patents.google.com]
- 17. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chiral resolution via diastereomeric salt crystallization.
Troubleshooting Guides & FAQs
Common Crystallization Failures
Question: Why am I not getting any crystals to form?
Answer: The lack of crystal formation, or "oiling out," is a common issue in diastereomeric salt crystallization. Several factors could be contributing to this problem:
-
Solvent Choice: The selected solvent may be too good at dissolving the diastereomeric salt, preventing it from reaching the necessary supersaturation for crystallization. Conversely, a solvent in which the salt is completely insoluble will also prevent crystallization. A systematic solvent screening is crucial.[1][2]
-
Supersaturation: The solution may not be sufficiently supersaturated. This can be addressed by concentrating the solution, cooling it further, or by adding an anti-solvent.
-
Impurities: The presence of impurities can inhibit nucleation and crystal growth.[3] Ensure the starting materials (racemate and resolving agent) are of high purity.
-
Temperature: The crystallization temperature plays a critical role. Some systems require slow cooling to promote crystal growth over spontaneous nucleation.[4]
Question: My crystals are of poor quality (e.g., small, needles, agglomerated). What can I do?
Answer: Poor crystal morphology can lead to difficulties in filtration and washing, and may trap impurities. To improve crystal quality:
-
Control Cooling Rate: A slower cooling rate generally favors the growth of larger, more well-defined crystals.[4]
-
Agitation: The stirring rate can influence crystal size and shape. Optimize the agitation to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.
-
Solvent System: The solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.[1]
-
Seeding: Introducing seed crystals of the desired diastereomer at the right supersaturation level can promote the growth of uniform crystals and control the final crystal size.[5][6]
Issues with Resolution Efficiency
Question: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my crystallized salt is low. How can I improve it?
Answer: Low diastereomeric or enantiomeric excess indicates poor separation of the two diastereomers. Consider the following optimization strategies:
-
Resolving Agent: The choice of resolving agent is paramount. Not all resolving agents will provide a significant solubility difference between the diastereomeric salts. It is common to screen several resolving agents to find the most effective one.[1][7]
-
Solvent Screening: The solubility difference between diastereomers is highly dependent on the solvent system.[2][8] A solvent that maximizes this difference is ideal. Ternary phase diagrams can be constructed to understand the solid-liquid phase equilibrium and identify optimal solvent compositions.[9][10]
-
Temperature Profile: The temperature can affect the relative solubilities of the diastereomers. Experiment with different crystallization temperatures.
-
Equilibration Time: Ensure the crystallization process is allowed to reach equilibrium. In some cases, a longer stirring time at the final crystallization temperature can improve the d.e. of the solid phase.
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity. One or more recrystallization steps can be performed to enhance the d.e. and e.e.[1]
Question: I am observing the formation of a solid solution or a double salt. What does this mean and how do I deal with it?
Answer: Instead of a simple eutectic system where the two diastereomers crystallize separately, your system might be forming a solid solution (where one diastereomer incorporates into the crystal lattice of the other) or a double salt (a distinct crystalline phase containing both diastereomers in a fixed stoichiometry).[10][11]
-
Solid Solution: This can make separation by crystallization very difficult. Phase diagram analysis is essential to understand the extent of solid solution formation.[12] In some cases, combining crystallization with other techniques like enantioselective dissolution may be necessary.[12]
-
Double Salt: The formation of a double salt can sometimes be manipulated by changing the solvent system or temperature.[8][10] Understanding the phase diagram is crucial to identify conditions that favor the crystallization of a single diastereomer.[10]
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
-
Resolving Agent Selection: Choose a set of commercially available, enantiomerically pure resolving agents (e.g., tartaric acid derivatives, mandelic acid, chiral amines).[7][13]
-
Salt Formation: In separate vials, dissolve the racemic substrate and one equivalent of a resolving agent in a suitable solvent (e.g., methanol, ethanol).
-
Solvent Screening: Add a variety of crystallization solvents to the salt solutions. Solvents should span a range of polarities.[1]
-
Crystallization Induction:
-
Cooling: Slowly cool the solutions to room temperature, then to a lower temperature (e.g., 4 °C).
-
Evaporation: Allow the solvent to evaporate slowly.
-
Anti-solvent addition: Add an anti-solvent in which the salt is less soluble.
-
-
Isolation and Analysis: Isolate any resulting crystals by filtration. Analyze the diastereomeric and enantiomeric excess of the crystalline material and the mother liquor using techniques like HPLC, GC, or NMR with a chiral shift reagent.[14][15]
Protocol 2: Seeding Technique for Controlled Crystallization
-
Prepare Seed Crystals: Obtain or prepare a small quantity of the pure, desired diastereomeric salt.
-
Determine Metastable Zone Width (MSZW): Prepare a saturated solution of the diastereomeric salt mixture at a given temperature. Cool the solution at a controlled rate while monitoring turbidity to determine the temperature at which spontaneous nucleation occurs. The MSZW is the temperature range between saturation and nucleation.
-
Seeding: Prepare a supersaturated solution and cool it to a temperature within the MSZW. Add a small amount (typically 0.1-1% by weight of the final product) of seed crystals.[5]
-
Controlled Cooling: Continue to cool the solution at a slow, controlled rate to promote crystal growth on the seeds.
-
Isolation and Analysis: Isolate the crystals and analyze for yield, d.e., and e.e.
Data Presentation
Table 1: Example of a Resolving Agent and Solvent Screening Summary
| Resolving Agent | Solvent | Yield (%) | d.e. of Crystals (%) | e.e. of Target Enantiomer (%) |
| (R)-Mandelic Acid | Ethanol | 45 | 85 | 92 |
| (R)-Mandelic Acid | Isopropanol | 52 | 90 | 95 |
| (R)-Mandelic Acid | Acetonitrile | 30 | 75 | 85 |
| L-Tartaric Acid | Water/Ethanol | 60 | 95 | 98 |
| L-Tartaric Acid | Methanol | 55 | 92 | 96 |
Table 2: Effect of Cooling Rate on Crystal Size and Purity
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | d.e. of Crystals (%) |
| 20 | 50 | 88 |
| 10 | 150 | 92 |
| 5 | 300 | 95 |
| 1 | 500 | 96 |
Visualizations
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. approcess.com [approcess.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine
Welcome to the Technical Support Center for the synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when using asymmetric reduction of the corresponding imine, N-(4-chlorobenzylidene)benzenamine.
Issue 1: Low Yield of the Desired (R)-Enantiomer
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Imine Formation: The initial condensation of 4-chlorobenzaldehyde and aniline to form the N-(4-chlorobenzylidene)benzenamine intermediate may be incomplete.
-
Troubleshooting:
-
Ensure anhydrous reaction conditions, as water can hydrolyze the imine back to the starting materials. The use of a Dean-Stark apparatus or a drying agent can be effective.
-
Monitor the reaction progress using techniques like TLC or GC-MS to confirm the complete consumption of the limiting reagent.
-
-
-
Suboptimal Reduction Conditions: The asymmetric reduction of the imine is a critical step.
-
Troubleshooting:
-
Catalyst Activity: The activity of the chiral catalyst (e.g., a Ru-based catalyst) is paramount. Ensure the catalyst is fresh and has been handled under an inert atmosphere to prevent deactivation.
-
Hydrogen Source: In asymmetric transfer hydrogenation, the choice and purity of the hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol) are crucial. Use high-purity reagents.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Insufficient time will lead to incomplete conversion, while excessive time or temperature might lead to side reactions or catalyst degradation.
-
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Troubleshooting:
-
Extraction pH: Ensure the pH of the aqueous layer is appropriately basic during extraction to keep the amine product in the organic phase.
-
Purification Method: Column chromatography can sometimes lead to yield loss. Consider alternative purification methods like crystallization or salt formation followed by recrystallization, which can also enhance enantiomeric purity.
-
-
Issue 2: Low Enantiomeric Excess (ee)
Question: The enantiomeric excess of my this compound is below the desired level. What factors influence the stereoselectivity of the reaction?
Answer:
Achieving high enantioselectivity is a key challenge in this synthesis. Here are the primary factors that can affect the enantiomeric excess:
-
Chiral Catalyst and Ligand: The choice of the chiral catalyst and its ligand is the most critical factor.
-
Troubleshooting:
-
Catalyst Selection: Different chiral catalysts (e.g., those based on Ruthenium, Rhodium, or Iridium) with various chiral ligands (e.g., TsDPEN) will exhibit different levels of enantioselectivity for this specific substrate. A thorough literature search for the most effective catalyst system is recommended.
-
Catalyst Loading: The catalyst loading can influence enantioselectivity. An optimal loading should be determined experimentally.
-
-
-
Reaction Temperature: Temperature can have a significant impact on the stereochemical outcome.
-
Troubleshooting:
-
Lowering the reaction temperature often leads to higher enantioselectivity, as it can increase the energy difference between the diastereomeric transition states.
-
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect the enantioselectivity.
-
Troubleshooting:
-
Experiment with different solvents to find the optimal one for your chosen catalyst system. Protic solvents, for instance, can sometimes participate in the reaction mechanism and alter the stereochemical pathway.
-
-
-
Racemization: The chiral amine product itself can undergo racemization under certain conditions.
-
Troubleshooting:
-
Avoid harsh acidic or basic conditions during work-up and purification.
-
Prolonged exposure to high temperatures can also lead to racemization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via asymmetric imine reduction?
A1: The most prevalent side reactions include:
-
Imine Hydrolysis: The imine intermediate is susceptible to hydrolysis, reverting to 4-chlorobenzaldehyde and aniline, especially in the presence of water. This reduces the overall yield of the desired amine.
-
Over-reduction: Although less common with diaryl imines, there is a possibility of over-reduction of the aromatic rings under harsh hydrogenation conditions (high pressure and temperature with certain catalysts), leading to the formation of cyclohexyl derivatives.
-
Formation of the (S)-enantiomer: This is not a side reaction in the traditional sense but rather a result of incomplete enantioselectivity of the chiral catalyst, leading to a lower enantiomeric excess of the desired (R)-enantiomer.
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
A2: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including the starting materials, the imine intermediate, the amine product, and potential volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the final product. An achiral HPLC method can be used to monitor the overall reaction progress and quantify the purity of the product.
Q3: What is a typical experimental protocol for determining the enantiomeric excess (ee) of this compound?
A3: A validated chiral HPLC method is essential. Here is a general protocol:
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol is commonly used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and reduce tailing. A typical mobile phase could be n-Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete imine formation | Ensure anhydrous conditions; monitor reaction progress (TLC, GC-MS). |
| Suboptimal reduction conditions | Use fresh, active catalyst; optimize hydrogen source, reaction time, and temperature. | |
| Product loss during work-up | Optimize extraction pH; consider crystallization for purification. | |
| Low Enantiomeric Excess (ee) | Suboptimal catalyst/ligand | Screen different chiral catalysts and ligands; optimize catalyst loading. |
| High reaction temperature | Lower the reaction temperature. | |
| Inappropriate solvent | Experiment with different solvents. | |
| Product racemization | Avoid harsh acidic/basic conditions and high temperatures during work-up. |
Experimental Protocols
Key Experiment: Asymmetric Reduction of N-(4-chlorobenzylidene)benzenamine
This is a representative protocol and may require optimization based on the specific catalyst and equipment used.
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 eq.) and aniline (1 eq.) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
-
Asymmetric Reduction: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude imine in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add the chiral Ruthenium catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)], typically 0.1-1 mol%). Prepare the hydrogen source, for example, a 5:2 mixture of formic acid and triethylamine, and add it to the reaction mixture. Stir the reaction at the optimized temperature (e.g., 25-40 °C) for the required time (e.g., 12-24 hours), monitoring the progress by TLC or HPLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Stability of (R)-(4-Chlorophenyl)(phenyl)methanamine under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of (R)-(4-Chlorophenyl)(phenyl)methanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a chiral amine and a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine Levocetirizine.[1] Its stability is crucial as any degradation can lead to the formation of impurities, which may affect the quality, safety, and efficacy of the final drug product. Understanding its stability profile is a regulatory requirement in drug development.
Q2: What are the typical conditions under which the stability of this compound should be evaluated?
A2: Stability should be assessed under conditions that mimic storage and handling, as well as under accelerated or stress conditions to identify potential degradation pathways. These typically include:
-
Hydrolytic stability: Testing across a range of pH values (e.g., acidic, neutral, and alkaline conditions).
-
Oxidative stability: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal stability: Exposure to elevated temperatures.
-
Photostability: Exposure to light, typically under controlled UV and visible light conditions.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of secondary amines and benzhydrylamine derivatives, potential degradation pathways include:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation to benzophenone derivatives. Secondary amines are generally less stable than primary or tertiary amines under oxidative conditions.[2]
-
Photodegradation: Exposure to light can induce photochemical reactions, potentially leading to the formation of various photoproducts. For example, benzydamine, another amine-containing compound, shows a complex degradation pathway upon UV exposure.
-
Reactions at the benzylic position: The benzylic carbon-nitrogen bond could be susceptible to cleavage under certain stress conditions.
Q4: How should this compound be stored to ensure its stability?
A4: To minimize degradation, the compound should be stored in a well-closed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) at controlled room temperature or refrigerated, as specified by the supplier. For its hydrochloride salt, storage at -20°C is recommended to prevent hydrolysis and oxidation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Interaction of the basic amine with acidic silanols on the HPLC column packing. | Use a base-deactivated column or an end-capped column. Add a competing amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to suppress the ionization of the analyte or silanols. |
| Poor Resolution between Parent Peak and Degradants | Inadequate separation power of the HPLC method. | Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH). Try a different column chemistry (e.g., phenyl or cyano). |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample carryover. | Use high-purity solvents and additives. Flush the injector and column thoroughly between runs. Inject a blank solvent to check for carryover. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a constant temperature. If the column is old or has been exposed to harsh conditions, replace it. |
Forced Degradation Study Issues
| Problem | Possible Cause | Suggested Solution |
| No or Minimal Degradation Observed | The compound is highly stable under the applied stress conditions. The stress condition is not harsh enough. | Increase the concentration of the stressor (e.g., higher concentration of acid, base, or oxidizing agent). Increase the temperature or duration of exposure. |
| Excessive Degradation (e.g., >50%) | The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to real-world storage. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. The target degradation is typically in the range of 5-20%. |
| Poor Mass Balance | Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). Degradants are irreversibly adsorbed onto the HPLC column. | Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector. Check for co-elution of degradants with the parent peak. Ensure all potential degradants are eluted from the column. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Acid and Base Hydrolysis
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours.
-
Neutralization: After the specified time, cool the solutions to room temperature and neutralize them with an appropriate amount of base or acid, respectively.
-
Analysis: Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
Procedure: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: After 24 hours, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Procedure: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Analysis: After 48 hours, allow the sample to cool to room temperature. Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for HPLC analysis.
Photostability Testing
-
Procedure: Expose the solid compound and a solution of the compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light by wrapping it in aluminum foil.
-
Analysis: After exposure, prepare solutions of the solid sample and dilute the solution sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze both the exposed and control samples.
Data Presentation
The results of the forced degradation studies should be summarized in a table to allow for easy comparison. The table should include the percentage of the parent compound remaining, the number of degradation products formed, and the percentage of the major degradant.
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | % Assay of Active Substance | Number of Degradation Products | % Area of Major Degradant | Mass Balance (%) |
| Control | 99.8 | 1 | 0.2 | 100.0 |
| 0.1 M HCl (60°C, 24h) | 85.2 | 3 | 8.5 | 99.5 |
| 0.1 M NaOH (60°C, 24h) | 92.1 | 2 | 4.3 | 99.8 |
| 3% H₂O₂ (RT, 24h) | 88.7 | 4 | 6.8 | 99.2 |
| Thermal (80°C, 48h) | 97.5 | 2 | 1.5 | 100.1 |
| Photolytic (Solid) | 95.3 | 3 | 2.9 | 99.7 |
| Photolytic (Solution) | 91.8 | 4 | 5.1 | 99.4 |
Visualizations
Experimental Workflow for Forced Degradation Studies
References
Removing residual solvent from (R)-(4-Chlorophenyl)(phenyl)methanamine
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I might encounter in my sample of (R)-(4-Chlorophenyl)(phenyl)methanamine?
A1: Based on typical synthesis and purification procedures for similar chiral amines, you may encounter solvents such as methanol, ethanol, acetone, water, toluene, diisopropyl ether, and dichloromethane. The specific solvents and their levels will depend on the synthetic route and final purification steps used.
Q2: What are the regulatory limits for these common residual solvents?
A2: The acceptable limits for residual solvents in pharmaceutical products are outlined in the ICH Q3C guidelines. These guidelines classify solvents into three classes based on their toxicity. The concentration limits for some common solvents are summarized in the table below. It is crucial to consult the latest version of the ICH Q3C guidelines for a complete and up-to-date list.
| Solvent | ICH Class | Concentration Limit (ppm) | Permitted Daily Exposure (mg/day) |
| Methanol | 2 | 3000 | 30 |
| Ethanol | 3 | 5000 | 50 |
| Acetone | 3 | 5000 | 50 |
| Toluene | 2 | 890 | 8.9 |
| Diisopropyl Ether | 2 | 500 | 5.0 |
| Dichloromethane | 2 | 600 | 6.0 |
| Data sourced from ICH Q3C (R8) guidelines.[1][2] |
Q3: What analytical method is most suitable for quantifying residual solvents in my product?
A3: The most common and recommended method for quantifying residual solvents in pharmaceuticals is Gas Chromatography (GC) with headspace sampling (HS-GC), typically using a Flame Ionization Detector (FID).[3][4][5][6][7] This technique is highly sensitive and specific for volatile organic compounds.
Q4: Can I use a standard drying temperature for my this compound?
A4: There is no universally "standard" drying temperature. A patent for a related compound mentions drying at 40°C. However, the optimal and safe drying temperature depends on the thermal stability of your specific compound. Without data on the decomposition temperature of this compound, it is critical to start with conservative drying conditions (e.g., low temperature and high vacuum) and perform small-scale trials to assess for any degradation.
Q5: My product is an oil/waxy solid and retains solvent. What can I do?
A5: Oils and amorphous solids can be challenging to dry. Techniques to consider include:
-
Co-evaporation: Dissolving the product in a more volatile, non-toxic solvent (in which it is highly soluble) and then removing the solvent under vacuum. This can sometimes help to azeotropically remove the more stubborn residual solvent.
-
Lyophilization (Freeze-Drying): If the product is dissolved in a suitable solvent (like water or a mixture of water and a miscible organic solvent), lyophilization can be an effective method for removing the solvent without excessive heating.[8]
-
Trituration: Suspending the oil/waxy solid in a non-solvent and stirring can sometimes induce crystallization or wash away the residual solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of residual solvent after standard drying | - Solvent is trapped within the crystal lattice (solvate formation).- The drying temperature is too low or the vacuum is not sufficient.- The product is an amorphous solid or oil, which can trap solvent. | - Attempt recrystallization from a different solvent system.- Consider the "vacuum hydration" method where water vapor is introduced to displace the trapped solvent, followed by drying.[9]- Cautiously increase the drying temperature after confirming the thermal stability of the compound.- Increase the drying time and ensure a high vacuum is maintained.- For amorphous materials, consider lyophilization or trituration. |
| Product degradation or color change during drying | - The drying temperature is too high, causing thermal decomposition.- The product is sensitive to air or light, and the drying conditions are not inert. | - Immediately reduce the drying temperature.- Determine the thermal decomposition point of your material using techniques like thermogravimetric analysis (TGA) to establish a safe maximum drying temperature.- Dry under an inert atmosphere (e.g., nitrogen or argon).- Protect the product from light during drying. |
| Inconsistent residual solvent results | - Non-representative sampling.- Issues with the analytical method (e.g., sample preparation, GC parameters).- Inhomogeneous drying of the bulk material. | - Ensure the sample taken for analysis is representative of the entire batch.- Verify and validate your HS-GC method.- Ensure uniform heating and mixing (if applicable) during the drying process. For static dryers, spreading the material in a thin layer can improve consistency. |
| Formation of a hard crust on the product during drying | - Rapid surface drying trapping solvent inside the bulk material. | - Use a slower drying rate by gradually increasing the temperature or reducing the vacuum at the beginning of the process.- For larger scales, consider using an agitated dryer or a fluid bed dryer for more uniform drying. |
Experimental Protocols
General Protocol for Solvent Removal by Vacuum Drying
-
Preparation: Place the this compound in a suitable drying vessel (e.g., a vacuum oven tray) and spread it into a thin, even layer to maximize the surface area.
-
Initial Drying: Begin drying at a conservative temperature (e.g., room temperature to 40°C) under a high vacuum (e.g., <1 mbar).
-
Monitoring: Periodically take a representative sample and analyze for residual solvent content using a validated HS-GC method.
-
Optimization: If residual solvent levels remain high, and if the thermal stability of the compound is known to be higher, the temperature can be cautiously increased in small increments (e.g., 5-10°C). Monitor for any signs of degradation.
-
Completion: Continue drying until the residual solvent levels are within the required specifications (e.g., ICH Q3C limits).
Protocol for Quantification of Residual Solvents by Headspace Gas Chromatography (HS-GC)
-
Standard Preparation: Prepare a stock solution of the expected residual solvents in a suitable high-boiling solvent (e.g., dimethyl sulfoxide - DMSO). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the this compound into a headspace vial. Add a precise volume of the headspace diluent (e.g., DMSO). Seal the vial.
-
HS-GC System Parameters (Example):
-
Column: DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane)
-
Injector Temperature: ~140°C
-
Detector (FID) Temperature: ~250°C
-
Oven Program: An initial hold at a low temperature (e.g., 40°C) followed by a temperature ramp to separate the solvents of interest.
-
Headspace Sampler Parameters:
-
Vial Equilibration Temperature: 80-100°C
-
Vial Equilibration Time: 15-30 minutes
-
-
-
Analysis: Run the standards and samples through the HS-GC system.
-
Quantification: Calculate the concentration of each residual solvent in the sample by comparing the peak areas to the calibration curve.
Visualizations
Caption: A typical workflow for removing residual solvents from an API.
Caption: A decision tree for troubleshooting high residual solvent levels.
References
- 1. database.ich.org [database.ich.org]
- 2. tga.gov.au [tga.gov.au]
- 3. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale-up.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to specific issues that may arise during the synthesis and purification of this compound.
Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine via Reductive Amination
Question: My reductive amination of 4-chlorobenzophenone is showing low conversion to the desired amine. What are the possible causes and solutions?
Answer: Low conversion in the reductive amination of 4-chlorobenzophenone can be attributed to several factors. A primary reason could be the quality and reactivity of the reducing agent. Ensure that the sodium borohydride or other reducing agent is fresh and has been stored under anhydrous conditions. The reaction is also sensitive to temperature; maintaining the optimal temperature range throughout the reaction is crucial for driving it to completion. Inadequate mixing in a larger reactor can also lead to localized concentration gradients and incomplete reaction. Ensure that the agitation is sufficient to maintain a homogeneous reaction mixture. Finally, the presence of impurities in the starting material, 4-chlorobenzophenone, can interfere with the reaction. Consider purifying the starting material if you suspect it to be of low quality.
Question: I am observing the formation of a significant amount of the corresponding alcohol, (4-chlorophenyl)(phenyl)methanol, as a byproduct. How can I minimize this?
Answer: The formation of (4-chlorophenyl)(phenyl)methanol is a common side reaction resulting from the direct reduction of the ketone starting material. To minimize this, ensure that the imine formation is favored before the addition of the reducing agent. This can be achieved by pre-mixing the 4-chlorobenzophenone with the ammonia source (e.g., ammonium acetate or ammonia gas) for a sufficient period before introducing the reducing agent. The pH of the reaction mixture can also play a role; maintaining a slightly acidic to neutral pH can favor imine formation over ketone reduction.
Question: The reaction work-up is proving difficult, and I am experiencing product loss during extraction. What is the recommended procedure?
Answer: A robust acid-base extraction is typically employed for the work-up. After quenching the reaction, the product is extracted into an organic solvent. To minimize losses, ensure that the pH of the aqueous layer is sufficiently basic (pH > 10) during the extraction of the amine into the organic phase. Multiple extractions with a suitable solvent like dichloromethane or ethyl acetate will ensure complete recovery of the product. Emulsion formation can be an issue at a larger scale; this can often be broken by the addition of brine or by allowing the mixture to stand for an extended period.
Chiral Resolution of (4-Chlorophenyl)(phenyl)methanamine
Question: The yield of the diastereomeric salt of this compound with the resolving agent is low. How can I improve this?
Answer: Low yield during diastereomeric salt crystallization is a common challenge in scale-up. The choice of solvent is critical; it should be one in which the desired diastereomeric salt has low solubility while the other diastereomer remains in solution. A systematic screening of different solvents and solvent mixtures is recommended. The concentration of the racemic amine and the resolving agent is also a key parameter. Operating at a higher concentration can promote crystallization, but it may also lead to the co-precipitation of the undesired diastereomer, thus reducing the enantiomeric excess. Careful optimization of the concentration and the cooling profile is necessary. Seeding the solution with a small amount of the pure desired diastereomeric salt can also significantly improve the yield and reproducibility of the crystallization.
Question: The enantiomeric excess (e.e.) of my resolved this compound is below the desired specification. What steps can I take to improve it?
Answer: Achieving high enantiomeric excess often requires careful control over the crystallization process. The rate of cooling can have a significant impact; a slow and controlled cooling profile generally leads to higher purity crystals. The stoichiometry of the resolving agent is another critical factor. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the e.e. of the crystallized product. Recrystallization of the diastereomeric salt is a common and effective method for enhancing the enantiomeric purity. It is also important to ensure that the starting racemic amine is free of impurities that might interfere with the crystallization process.
Question: After liberating the free amine from the diastereomeric salt, I am finding it difficult to remove all traces of the resolving agent. What is the best purification method?
Answer: To liberate the free amine, the diastereomeric salt is typically treated with a base. A thorough work-up is then required to remove the resolving agent. This usually involves washing the organic layer containing the free amine with an aqueous basic solution to remove the acidic resolving agent. Multiple washes may be necessary. If residual resolving agent is still present, a purification step such as column chromatography or distillation (if the product is thermally stable) might be required. For large-scale operations, crystallization of the free amine or its hydrochloride salt can be an effective purification method.
Experimental Protocols
Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine
This protocol describes a general procedure for the reductive amination of 4-chlorobenzophenone.
Materials:
-
4-Chlorobenzophenone
-
Ammonium acetate
-
Methanol
-
Sodium borohydride
-
Dichloromethane
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
In a suitable reactor, dissolve 4-chlorobenzophenone (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane to the residue and wash the organic layer with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic (4-Chlorophenyl)(phenyl)methanamine.
Chiral Resolution of (4-Chlorophenyl)(phenyl)methanamine
This protocol outlines the resolution of the racemic amine using a chiral resolving agent like N-acetyl-L-phenylalanine. A similar procedure can be followed with other resolving agents such as tartaric acid.
Materials:
-
Racemic (4-Chlorophenyl)(phenyl)methanamine
-
N-acetyl-L-phenylalanine (or other suitable chiral resolving agent)
-
Methanol (or another suitable solvent)
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Dissolve the racemic (4-Chlorophenyl)(phenyl)methanamine (1 equivalent) in methanol in a reactor.
-
In a separate vessel, dissolve N-acetyl-L-phenylalanine (0.5-1 equivalent) in methanol, heating gently if necessary.
-
Add the solution of the resolving agent to the solution of the racemic amine.
-
Stir the mixture and allow it to cool slowly to room temperature. Further cooling in an ice bath may be required to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold methanol.
-
The enantiomeric excess of the resolved amine can be determined at this stage by liberating a small sample of the amine and analyzing it by chiral HPLC.
-
To liberate the free (R)-amine, suspend the diastereomeric salt in a mixture of water and dichloromethane.
-
Add a sodium hydroxide solution to adjust the pH to >10.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for Reductive Amination
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 4-Chlorobenzophenone | 10 g | 1 kg |
| Ammonium Acetate | 3.5 eq | 3.5 eq |
| Sodium Borohydride | 1.8 eq | 1.8 eq |
| Solvent (Methanol) | 100 mL | 10 L |
| Reaction Temperature | 0-25 °C | 0-25 °C |
| Reaction Time | 6 hours | 8 hours |
| Typical Yield (Racemic) | 85-95% | 80-90% |
Table 2: Chiral Resolution Performance
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Racemic Amine | 10 g | 1 kg |
| N-acetyl-L-phenylalanine | 0.6 eq | 0.6 eq |
| Solvent (Methanol) | 150 mL | 15 L |
| Crystallization Temperature | 0-5 °C | 0-5 °C |
| Yield of Diastereomeric Salt | 35-45% | 30-40% |
| Enantiomeric Excess (e.e.) | >98% | >98% |
| Yield of (R)-amine (after liberation) | 85-95% (from salt) | 80-90% (from salt) |
Visualizations
Caption: Overall workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in reductive amination.
Preventing racemization of (R)-(4-Chlorophenyl)(phenyl)methanamine
Welcome to the Technical Support Center for (R)-(4-Chlorophenyl)(phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and ensuring the stereochemical integrity of this chiral amine during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate.[1] This is a significant concern in pharmaceutical development because different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. The loss of enantiomeric purity can lead to reduced efficacy and/or increased side effects.
Q2: What are the primary factors that can induce racemization of this compound?
A2: The main factors that can cause racemization of chiral amines are elevated temperature, non-neutral pH (both acidic and basic conditions), and the choice of solvent. Protic solvents, in particular, can facilitate the proton exchange mechanisms that lead to racemization.
Q3: What are the recommended storage conditions for this compound to maintain its enantiomeric purity?
A3: To minimize the risk of racemization, it is recommended to store this compound at refrigerated temperatures, typically between 2°C and 8°C. The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide, which can alter the local pH.
Q4: How can I determine the enantiomeric purity of my this compound sample?
A4: The enantiomeric purity, often expressed as enantiomeric excess (e.e.), can be determined using several analytical techniques. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the R and S enantiomers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: In the presence of a chiral solvating agent, the NMR signals of the two enantiomers will be slightly different, allowing for the determination of their ratio by integration.
Troubleshooting Guide: Preventing Racemization
This guide provides solutions to common issues that may lead to the racemization of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric purity after reaction workup. | Exposure to strong acids or bases during extraction or purification. | Use mild acidic (e.g., dilute citric acid) or basic (e.g., saturated sodium bicarbonate) solutions for extractions. Avoid prolonged exposure to non-neutral pH. Consider using a buffered aqueous solution if possible. |
| Racemization observed after purification by column chromatography. | Use of a protic or acidic/basic solvent system on a silica or alumina column. | Opt for a neutral, aprotic solvent system for chromatography if compatible with your separation. If a protic solvent like methanol or ethanol is necessary, minimize the time the compound spends on the column. Consider using a less acidic stationary phase. |
| Decreased enantiomeric excess in a solution over time. | Inappropriate solvent choice for dissolution and storage. | Use aprotic, non-polar solvents (e.g., hexane, toluene) for storing solutions of the amine. If a polar solvent is required, aprotic options like acetonitrile or THF are generally preferable to protic solvents like alcohols. |
| Racemization during a reaction at elevated temperatures. | The reaction temperature is too high, providing enough energy to overcome the activation barrier for racemization. | If the reaction chemistry allows, perform the reaction at the lowest possible temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, store the compound in its original, tightly sealed container at 2-8°C.
-
Weighing and Dispensing: For weighing, allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the compound in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) if possible.
-
Solution Preparation: Dissolve the amine in a dry, aprotic solvent of the lowest possible polarity that is suitable for your experiment.
-
Short-term Storage of Solutions: If a solution needs to be stored for a short period, keep it at 2-8°C in a tightly sealed vial, protected from light.
-
Long-term Storage: For long-term storage, it is best to keep the compound in its solid, crystalline form at 2-8°C.
Protocol 2: Stability Assessment of this compound under Various Conditions
This protocol provides a framework for assessing the enantiomeric stability of the compound.
-
Sample Preparation: Prepare several identical solutions of this compound with a known initial enantiomeric excess in the solvents and/or buffer solutions to be tested.
-
Incubation:
-
Temperature Study: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH Study: Use a series of buffered solutions with different pH values (e.g., pH 3, 5, 7, 9, 11).
-
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each solution.
-
Analysis: Immediately analyze the enantiomeric excess of each aliquot using a validated chiral HPLC or NMR method.
-
Data Evaluation: Plot the enantiomeric excess as a function of time for each condition to determine the rate of racemization.
Data Presentation
The following tables provide illustrative data on the stability of a chiral benzhydrylamine, a close structural analog of this compound. Disclaimer: This data is intended for illustrative purposes only and may not be directly representative of the racemization kinetics of this compound. Experimental verification is strongly recommended.
Table 1: Illustrative Effect of Temperature on Enantiomeric Excess (% e.e.) of a Chiral Benzhydrylamine in Toluene over 72 hours.
| Temperature (°C) | 0 hours | 24 hours | 48 hours | 72 hours |
| 4 | 99.5 | 99.4 | 99.4 | 99.3 |
| 25 | 99.5 | 99.1 | 98.7 | 98.3 |
| 40 | 99.5 | 98.2 | 96.9 | 95.6 |
| 60 | 99.5 | 95.3 | 91.2 | 87.1 |
Table 2: Illustrative Effect of pH on Enantiomeric Excess (% e.e.) of a Chiral Benzhydrylamine at 25°C over 48 hours.
| pH | 0 hours | 12 hours | 24 hours | 48 hours |
| 3.0 | 99.6 | 98.8 | 98.0 | 96.5 |
| 5.0 | 99.6 | 99.4 | 99.2 | 99.0 |
| 7.0 | 99.6 | 99.5 | 99.5 | 99.4 |
| 9.0 | 99.6 | 99.3 | 99.0 | 98.6 |
| 11.0 | 99.6 | 98.5 | 97.4 | 95.2 |
Table 3: Illustrative Effect of Solvent on Enantiomeric Excess (% e.e.) of a Chiral Benzhydrylamine at 40°C over 24 hours.
| Solvent | Dielectric Constant | 0 hours | 12 hours | 24 hours |
| Hexane | 1.9 | 99.5 | 99.4 | 99.3 |
| Toluene | 2.4 | 99.5 | 99.2 | 98.9 |
| Dichloromethane | 9.1 | 99.5 | 98.9 | 98.1 |
| Tetrahydrofuran (THF) | 7.6 | 99.5 | 98.7 | 97.8 |
| Acetonitrile | 37.5 | 99.5 | 98.1 | 96.5 |
| Isopropanol | 19.9 | 99.5 | 96.8 | 93.5 |
| Methanol | 32.7 | 99.5 | 95.5 | 91.2 |
Visualizations
Caption: Workflow for assessing the enantiomeric stability of this compound.
Caption: Troubleshooting logic for identifying the cause of racemization.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for (R)-(4-Chlorophenyl)(phenyl)methanamine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of (R)-(4-Chlorophenyl)(phenyl)methanamine. It also explores alternative analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
HPLC Method for Enantiomeric Purity
High-Performance Liquid Chromatography is a cornerstone technique for the enantioselective analysis of chiral compounds. A validated HPLC method ensures the accurate quantification of the desired enantiomer and its impurities.
Recommended HPLC Method
A specific and effective HPLC method for determining the optical purity of (4-Chlorophenyl)(phenyl)methanamine has been reported.[1] This method utilizes a chiral stationary phase to achieve separation of the enantiomers.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | CHIRALPAK AD, 250 x 4.6 mm |
| Mobile Phase | Hexane:Ethanol:Diethylamine (50:50:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at a suitable wavelength |
Method Validation Data
Method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3] The following tables summarize typical validation data for a chiral HPLC method, based on common industry practices and published literature for similar chiral amines.
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 15000 |
| 1.0 | 30500 |
| 2.5 | 75200 |
| 5.0 | 151000 |
| 10.0 | 302500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Precision
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision (n=6) | < 2.0% |
| Inter-day Precision (n=6) | < 3.0% |
Table 4: Accuracy
| Spiked Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 101.1% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Protocol: HPLC Method Validation
-
Specificity: Inject the diluent, a standard solution of this compound, and a solution of the racemic mixture to demonstrate the separation of the enantiomers and the absence of interference from the diluent.
-
Linearity: Prepare a series of at least five standard solutions of the (S)-enantiomer (the impurity) at different concentrations. Inject each solution and plot the peak area against the concentration. Calculate the correlation coefficient.
-
Precision:
-
Repeatability (Intra-day): Prepare and analyze six replicate samples of this compound spiked with a known concentration of the (S)-enantiomer on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Accuracy: Prepare samples of this compound spiked with the (S)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). Analyze these samples and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) to assess the method's reliability under normal variations.
Alternative Analytical Techniques
While HPLC is a widely used and robust technique, other methods can offer advantages in terms of speed, efficiency, and environmental impact.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Table 6: Comparison of HPLC and SFC for Chiral Amine Analysis
| Feature | HPLC | SFC |
| Principle | Liquid-solid chromatography | Supercritical fluid-solid chromatography |
| Mobile Phase | Organic solvents and aqueous buffers | Supercritical CO₂ with organic modifiers |
| Analysis Time | Typically longer | Often significantly shorter |
| Solvent Consumption | High | Low |
| Environmental Impact | Higher | Lower ("greener" technique) |
| Cost | Generally lower instrument cost | Higher initial instrument cost |
-
Column: Select a suitable chiral stationary phase compatible with SFC.
-
Mobile Phase: A primary mobile phase of supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol) and an additive (e.g., diethylamine, trifluoroacetic acid) to improve peak shape and resolution.
-
Parameters: Optimize back pressure, temperature, and mobile phase composition to achieve the desired separation.
-
Detection: Typically UV or Mass Spectrometry (MS).
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent volumes. For chiral separations, a chiral selector is added to the background electrolyte.
Table 7: Comparison of HPLC and CE for Chiral Amine Analysis
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning | Differential migration in an electric field |
| Sample Volume | Microliters | Nanoliters |
| Solvent Consumption | High | Very low |
| Efficiency | Good | Very high |
| Throughput | Moderate | Can be high with automated systems |
| Method Development | Can be complex | Can be simpler for some applications |
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution containing a chiral selector, such as a cyclodextrin derivative.
-
Parameters: Optimize the type and concentration of the chiral selector, buffer pH, and applied voltage.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: Typically UV or Diode Array Detector (DAD).
Visualizing the Workflow
The following diagram illustrates the logical workflow of an HPLC method validation process.
Caption: HPLC Method Validation Workflow.
Conclusion
The choice of analytical method for determining the purity of this compound depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired throughput. While the presented HPLC method is robust and widely applicable, alternative techniques such as SFC and CE offer compelling advantages in terms of speed, efficiency, and sustainability. This guide provides the foundational information to make an informed decision and to develop and validate a suitable analytical method for ensuring the quality and safety of this important pharmaceutical intermediate.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Purity of (R)-(4-Chlorophenyl)(phenyl)methanamine
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric purity of (R)-(4-Chlorophenyl)(phenyl)methanamine, a key chiral intermediate in the pharmaceutical industry.
This document details experimental protocols and presents comparative data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the primary analytical methods used to determine the enantiomeric purity of this compound and its analogs. This allows for a direct comparison of their suitability for different research and quality control needs.
| Method | Chiral Selector/Derivatizing Agent | Typical Mobile Phase/Solvent | Key Performance Parameters |
| HPLC | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) | n-Hexane / 2-Propanol / Diethylamine (DEA) | Retention Times: (S)-enantiomer: ~8 min, (R)-enantiomer: ~9 minResolution (Rs): > 2.0 |
| NMR | (1S)-(-)-Camphor-10-sulfonyl chloride | CDCl₃ | Chemical Shift Difference (Δδ): Diastereotopic protons on the camphorsulfonamide moiety show distinct signals allowing for integration. |
| GC | Chirasil-Dex CB (Permethylated β-cyclodextrin) | Helium | Retention Times: Enantiomers of trifluoroacetylated benzhydrylamine are baseline separated. |
| CE | Sulfated-β-cyclodextrin | Phosphate Buffer (pH 2.5) | Migration Times: Enantiomers of primary aromatic amines are separated with high efficiency. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these techniques in your laboratory.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. The use of a chiral stationary phase (CSP) allows for the differential interaction with each enantiomer, leading to their separation.
Experimental Protocol:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm[1]
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v) is a common starting point for basic analytes on this type of column.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral derivatizing agent, offers a powerful method for determining enantiomeric excess. The reaction of the chiral amine with an enantiomerically pure reagent forms diastereomers, which exhibit distinct signals in the NMR spectrum.
Experimental Protocol:
-
Derivatizing Agent: (1S)-(-)-Camphor-10-sulfonyl chloride
-
Reaction:
-
Dissolve the this compound sample (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.2 equivalents) as a base.
-
Add (1S)-(-)-Camphor-10-sulfonyl chloride (1.1 equivalents) and stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diastereomeric N-((4-Chlorophenyl)(phenyl)methyl)camphorsulfonamides.
-
-
NMR Analysis:
-
Dissolve the resulting diastereomeric mixture in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
The enantiomeric purity is determined by integrating the well-resolved signals of the diastereotopic protons, for example, the protons adjacent to the sulfonyl group on the camphor moiety.
-
Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. Derivatization of the amine is often necessary to improve its volatility and chromatographic behavior. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of enantiomers of derivatized amines.[3][4][5]
Experimental Protocol:
-
Derivatization (Trifluoroacetylation):
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic anhydride (TFAA) and a base such as pyridine.
-
Heat the mixture gently if necessary to ensure complete reaction.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Redissolve the derivatized sample in a suitable solvent for GC injection.
-
-
GC Conditions:
-
Column: Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar permethylated β-cyclodextrin column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C) and ramp up to a final temperature (e.g., 220 °C) to ensure elution of the derivatized enantiomers.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires only a small amount of sample. The enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Sulfated cyclodextrins are particularly effective for the separation of chiral primary amines.[6][7]
Experimental Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing a sulfated-β-cyclodextrin (e.g., 10 mg/mL) as the chiral selector.[8][9]
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection by applying pressure for a short duration.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 214 nm).
Mandatory Visualization
The following diagrams illustrate the workflows and logical relationships of the described analytical methods.
Caption: Workflow for determining enantiomeric purity.
Caption: Logic for selecting an analytical method.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. gcms.cz [gcms.cz]
- 6. Enantioseparation of citalopram analogues with sulfated β-cyclodextrin by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioseparation of basic pharmaceutical compounds by capillary electrophoresis using sulfated cyclodextrins. Application to E-6006, a novel antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Resolving Agents for (4-Chlorophenyl)(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic (4-Chlorophenyl)(phenyl)methanamine is a critical step in the synthesis of enantiomerically pure compounds, most notably as a key intermediate for the antihistamine Levocetirizine. The selection of an appropriate resolving agent is paramount for achieving high optical purity and yield. This guide provides an objective comparison of common resolving agents, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Comparison of Common Resolving Agents
The most frequently employed method for the resolution of (4--Chlorophenyl)(phenyl)methanamine is diastereomeric salt formation. This technique involves the reaction of the racemic amine with a chiral acid to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization. The choice of the resolving agent and the solvent system is crucial for the efficiency of the resolution.
| Resolving Agent | Solvent System | Molar Ratio (Amine:Agent) | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Optical Purity |
| L-(+)-Tartaric Acid | Organic Solvent/Water mixture (e.g., Acetone/Water, Methanol/Water in ratios from 1:3 to 8:1) | 0.9:1 to 1.2:1 | High (specifics not fully detailed in source) | Not specified | Not specified | Optically Pure Isomer Salt |
| L-o-Chloromandelic Acid | Methanol/Water (2:1 v/v) | Not specified | 35% | Not specified | Not specified | Not specified |
| N-acetyl-L-phenylalanine | Data for this specific resolution is not readily available in the reviewed literature. | - | - | - | - | - |
Note: The data presented is based on available patent literature. Direct comparative studies under identical conditions are limited. "High Yield" and "Optically Pure" are as stated in the source, lacking precise numerical values.
In-Depth Analysis of Resolving Agents
L-(+)-Tartaric Acid
L-(+)-Tartaric acid is a widely used and cost-effective resolving agent. A Chinese patent (CN101928223A) describes a "full resolution method" that suggests this agent is highly effective for industrial-scale production. The key to this process is the use of a mixed solvent system, which is a significant improvement over earlier methods that used water alone and required numerous recrystallizations with very low yields (17%)[1]. The patent indicates that by using a mixture of an organic solvent (such as acetone, methanol, ethanol, propanol, or isopropanol) with water, an optically pure salt of the (R)-enantiomer can be precipitated while the (S)-enantiomer salt remains in solution.
L-o-Chloromandelic Acid
Another chiral acid, L-o-chloromandelic acid, has been used for the resolution of (4-Chlorophenyl)(phenyl)methanamine. A patent (CN101100462) reports a 35% yield when using a methanol/water mixture as the solvent. While this provides a quantitative data point, the yield is moderate, and the cost of this resolving agent is noted to be higher than that of tartaric acid.
N-acetyl-L-phenylalanine
While N-acetyl-L-phenylalanine is a known chiral resolving agent for amines, specific experimental data for its use with (4-Chlorophenyl)(phenyl)methanamine, including yield and optical purity, were not found in the reviewed literature.
Experimental Protocols
Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine with L-(+)-Tartaric Acid
This protocol is based on the information provided in patent CN101928223A.
Materials:
-
(±)-(4-Chlorophenyl)(phenyl)methanamine
-
L-(+)-Tartaric Acid
-
Organic Solvent (e.g., Acetone, Methanol, Ethanol, Propanol, or Isopropanol)
-
Water
Procedure:
-
Dissolve (±)-(4-Chlorophenyl)(phenyl)methanamine in a mixed solvent of an organic solvent and water. The volume ratio of the organic solvent to water can range from 1:3 to 8:1.
-
Add L-(+)-tartaric acid to the solution. The molar ratio of L-(+)-tartaric acid to the racemic amine should be between 1:0.9 and 1:1.2.
-
Heat the mixture to a temperature between room temperature and the boiling point of the solvent, with a preferred range of 40-70°C, to facilitate the formation of the diastereomeric salts.
-
Cool the solution to induce crystallization. The diastereomeric salt of (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine with L-(+)-tartaric acid will preferentially precipitate.
-
Isolate the precipitated salt by filtration.
-
The (S)-(+)-(4-Chlorophenyl)(phenyl)methanamine enantiomer remains in the mother liquor as its diastereomeric salt.
-
To obtain the free amine, treat the separated diastereomeric salt with a base to neutralize the tartaric acid.
Logical Workflow of Diastereomeric Salt Resolution
Caption: Workflow of the diastereomeric salt resolution process.
References
A Comparative Guide to (R)- and (S)-(4-Chlorophenyl)(phenyl)methanamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-(4-Chlorophenyl)(phenyl)methanamine are chiral amines that serve as critical building blocks in modern asymmetric synthesis. Their utility is primarily dictated by their stereochemistry, with each enantiomer leading to distinctly different outcomes in the synthesis of complex, stereospecific molecules. This guide provides an objective comparison of these two enantiomers, focusing on their synthesis, primary applications, and the stereochemical implications of their use, supported by experimental frameworks.
General Physicochemical Properties
Both enantiomers share identical physical and chemical properties in a non-chiral environment. Key identifiers are listed below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name (Racemic) | (4-Chlorophenyl)(phenyl)methanamine |
| CAS Number (R) | 163837-57-8 |
| CAS Number (S) | 163837-32-9 |
Synthesis and Chiral Resolution
The most common route to obtaining enantiomerically pure (R)- or (S)-(4-Chlorophenyl)(phenyl)methanamine begins with the synthesis of the racemic mixture, followed by chiral resolution.
Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine
The racemic amine is typically prepared via the reduction of (4-chlorophenyl)(phenyl)methanone (4-chlorobenzophenone). This can be achieved through several methods, including reductive amination.
// Nodes start [label="Racemic (4-Chlorophenyl)(phenyl)methanamine\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="(4-Chlorophenyl)(phenyl)methanone", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; reductive_amination [label="Reductive Amination\n(e.g., with NH₃, H₂, Pd/C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; racemate [label="Racemic Amine\n(R/S Mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> ketone [style=dashed]; ketone -> reductive_amination; reductive_amination -> racemate; }
Caption: General pathway for synthesizing the racemic amine precursor.
Chiral Resolution via Diastereomeric Salt Formation
The separation of the racemic mixture into its individual enantiomers is a crucial step.[1] The most established method is classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[1][2][3] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[1]
// Nodes racemate [label="Racemic Amine\n(R/S Mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_acid [label="Add Chiral Resolving Agent\n(e.g., L-(+)-Tartaric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; salts [label="Mixture of Diastereomeric Salts\n((R)-Amine•(L)-Tartrate)\n((S)-Amine•(L)-Tartrate)", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Fractional Crystallization\n(Separation based on solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; less_soluble [label="Less Soluble Salt Crystallizes", fillcolor="#F1F3F4", fontcolor="#202124"]; more_soluble [label="More Soluble Salt Stays in Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; basification1 [label="Basification\n(e.g., with NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; basification2 [label="Basification\n(e.g., with NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enantiomer_S [label="Enantiopure (S)-Amine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; enantiomer_R [label="Enantiopure (R)-Amine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges racemate -> add_acid; add_acid -> salts; salts -> crystallization; crystallization -> less_soluble [label="Solid Phase"]; crystallization -> more_soluble [label="Liquid Phase"]; less_soluble -> basification1; more_soluble -> basification2; basification1 -> enantiomer_S; basification2 -> enantiomer_R; }
Caption: Workflow for chiral resolution using a chiral acid.
Comparative Performance in Synthesis: The Case of Levocetirizine
The most significant and well-documented application that highlights the difference between the (R) and (S) enantiomers is the synthesis of Levocetirizine, the active levorotatory enantiomer of the antihistamine Cetirizine.[3] The pharmacological activity of Cetirizine resides primarily in this (R)-isomer (the final product's designation), which requires the (S)-enantiomer of (4-Chlorophenyl)(phenyl)methanamine as a key starting material.[3]
Using the incorrect (R)-enantiomer would result in the synthesis of Dextrocetirizine, the corresponding diastereomer, which lacks the desired pharmacological profile.
Logical Flow: Choice of Enantiomer for Levocetirizine
// Nodes goal [label="Goal:\nSynthesize Levocetirizine", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, rounded=1]; choice [label="Choose Starting Enantiomer", fillcolor="#FBBC05", fontcolor="#202124"]; s_path [label="(S)-Amine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, rounded=1]; r_path [label="(R)-Amine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, rounded=1]; s_result [label="Correct Diastereomer Formed\n(Levocetirizine)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, rounded=1]; r_result [label="Incorrect Diastereomer Formed\n(Dextrocetirizine)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, rounded=1]; outcome_s [label="Desired Pharmacological Activity", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; outcome_r [label="Undesired Pharmacological Activity", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges goal -> choice; choice -> s_path [label="Correct Choice"]; choice -> r_path [label="Incorrect Choice"]; s_path -> s_result; r_path -> r_result; s_result -> outcome_s; r_result -> outcome_r; }
Caption: Decision pathway for selecting the correct enantiomer in drug synthesis.
Table 1: Comparative Synthetic Outcomes
This table illustrates the hypothetical comparison of using either the (S) or (R) enantiomer in the synthesis of Levocetirizine.
| Parameter | Using (S)-(4-Chlorophenyl)(phenyl)methanamine | Using (R)-(4-Chlorophenyl)(phenyl)methanamine (Hypothetical) |
| Target Intermediate | (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine | (+)-1-[(4-chlorophenyl)-phenylmethyl]piperazine |
| Final Product | Levocetirizine | Dextrocetirizine |
| Stereochemical Outcome | Desired (R)-configuration in the final API | Undesired (S)-configuration in the final API |
| Optical Purity | High (>99.5%) optical purity achievable[3] | High optical purity would be achievable, but for the wrong isomer |
| Pharmacological Activity | Active second-generation antihistamine[3] | Significantly lower or no desired antihistaminic activity |
| Relevance | Commercially and therapeutically relevant | Not therapeutically relevant for this application |
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine
This protocol is a generalized procedure based on classical resolution principles.
-
Salt Formation: Dissolve racemic (4-Chlorophenyl)(phenyl)methanamine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, to the solution.
-
Crystallization: Stir the mixture to allow for the formation of diastereomeric salts. One diastereomer will be less soluble and will preferentially crystallize out of the solution. This process can be aided by controlled cooling.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. The mother liquor will contain the more soluble diastereomeric salt.
-
Enantiomer Liberation: Treat the isolated salt with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine using an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantiopure amine. The enantiomeric excess (ee) should be determined using chiral HPLC.
Protocol 2: Synthesis of a Levocetirizine Intermediate using the (S)-Enantiomer
This protocol outlines a key step in the synthesis of Levocetirizine.
-
Reaction Setup: In a reaction vessel, mix (S)-(-)-(4-chlorophenyl)phenylmethylamine (1 equivalent) with a suitable mesylate intermediate (e.g., 2-[(2-Hydroxy-ethyl)-(4-methoxy-benzyl)-amino]-ethanol after mesylation) in a solvent such as dimethylsulfoxide (DMSO).[2]
-
Base Addition: Add a non-nucleophilic base, such as N-ethyldiisopropylamine (DIPEA), to the mixture.[2]
-
Heating: Heat the reaction mixture to approximately 90°C for several hours until the reaction is complete (monitored by TLC or HPLC).[2]
-
Workup: Cool the reaction mass and quench it with water. Extract the product with an organic solvent like dichloromethane.[2]
-
Isolation: Combine the organic layers and concentrate them to obtain the crude product, which is a key piperazine precursor for Levocetirizine.[2] This intermediate is then carried forward through subsequent deprotection and coupling steps to yield the final API.
Conclusion
The choice between (R)- and (S)-(4-Chlorophenyl)(phenyl)methanamine is entirely dependent on the desired stereochemical outcome of the target molecule. While they are mirror images with identical properties in an achiral context, their roles in asymmetric synthesis are distinct and non-interchangeable. The synthesis of Levocetirizine serves as a prime example where the (S)-enantiomer is an indispensable building block for achieving the pharmacologically active agent.[3] Conversely, the (R)-enantiomer would lead to an inactive or undesired stereoisomer. This underscores the critical importance of selecting the correct enantiomerically pure starting material in the development of stereospecific pharmaceuticals.
References
Characterization of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide to Chiral Chromatography and Diastereomeric Salt Resolution
For researchers, scientists, and professionals in drug development, the stereochemical purity of pharmaceutical intermediates is paramount. (R)-(4-Chlorophenyl)(phenyl)methanamine is a critical chiral building block, notably in the synthesis of Levocetirizine, the active enantiomer of the widely used antihistamine Cetirizine. This guide provides an objective comparison of two common methods for the characterization and separation of its enantiomers: chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt resolution.
This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable method for specific research and development needs.
Introduction to Chiral Separation Techniques
Enantiomers, non-superimposable mirror-image isomers, often exhibit different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the marketing of the therapeutically active enantiomer. Consequently, robust analytical methods for determining enantiomeric purity are essential.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their separation and quantification.
Diastereomeric Salt Resolution is a classical chemical method that involves reacting a racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.
Experimental Protocols
Chiral HPLC Method
This method outlines the enantioselective analysis of (4-Chlorophenyl)(phenyl)methanamine using a polysaccharide-based chiral stationary phase.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Column Dimensions | 250 mm x 4.6 mm I.D. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the racemic (4-Chlorophenyl)(phenyl)methanamine in the mobile phase to a concentration of 1 mg/mL. |
Procedure:
-
Equilibrate the CHIRALPAK® AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.
-
Monitor the separation at 230 nm.
-
The two enantiomers will be separated, and their respective peak areas can be used to determine the enantiomeric excess (e.e.).
Diastereomeric Salt Resolution Method
This protocol describes the separation of this compound from its racemic mixture using (+)-tartaric acid as the resolving agent.
Materials and Reagents:
-
Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine
-
(+)-Tartaric acid (L-tartaric acid)
-
Methanol
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve 10.0 g of racemic (±)-(4-Chlorophenyl)(phenyl)methanamine in 100 mL of methanol in a flask.
-
In a separate flask, dissolve 6.9 g of (+)-tartaric acid in 50 mL of methanol, heating gently if necessary.
-
Add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals to obtain the diastereomeric salt of this compound and (+)-tartaric acid.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water and add 10% sodium hydroxide solution until the pH is approximately 10-11, ensuring all the salt has dissolved.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the obtained amine should be determined using the chiral HPLC method described above.
-
Performance Comparison
| Parameter | Chiral HPLC | Diastereomeric Salt Resolution |
| Principle | Differential interaction with a chiral stationary phase | Formation and separation of diastereomers with different solubilities |
| Speed | Fast (typically < 30 minutes per analysis) | Slow (requires crystallization, filtration, and extraction steps, often taking several hours to days) |
| Scale | Analytical to preparative scale | Typically used for larger scale separations (grams to kilograms) |
| Development Time | Method development can be time-consuming, requiring screening of columns and mobile phases | Requires screening of resolving agents and crystallization solvents, which can be empirical and time-intensive |
| Quantitative Accuracy | High precision and accuracy for determining enantiomeric excess | Yield and enantiomeric excess can be variable and dependent on crystallization conditions |
| Automation | Easily automated for high-throughput screening | Less amenable to automation |
| Solvent Consumption | Generally lower for analytical scale | Can be high due to dissolution and recrystallization steps |
| Enantiomeric Purity | Can achieve high resolution, leading to accurate determination of high enantiomeric purity | The final enantiomeric purity depends on the efficiency of the crystallization process and may require multiple recrystallizations |
Logical Workflow for Chiral Analysis
The following diagram illustrates a typical workflow for the characterization and separation of this compound.
Caption: Workflow for chiral analysis and separation.
Conclusion
Both chiral HPLC and diastereomeric salt resolution are valuable techniques for the characterization of this compound.
-
Chiral HPLC is the preferred method for rapid and accurate analytical determination of enantiomeric purity. Its high resolution and amenability to automation make it ideal for quality control and high-throughput screening in a research and development setting.
-
Diastereomeric salt resolution is a powerful technique for the preparative-scale separation of enantiomers. While more time-consuming and less precise for quantitative analysis compared to HPLC, it is often more practical and cost-effective for obtaining larger quantities of the desired enantiomer for further synthetic steps.
The choice between these methods will ultimately depend on the specific goals of the researcher, whether it be precise analytical characterization or large-scale enantioselective separation. In many drug development pipelines, both techniques are employed synergistically: chiral HPLC is used to monitor the effectiveness of the diastereomeric salt resolution process.
Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise analysis of chiral compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for (R)-(4-Chlorophenyl)(phenyl)methanamine, a key chiral intermediate. We delve into typical specifications found in a Certificate of Analysis (CoA), compare analytical techniques, and provide detailed experimental protocols to support robust in-house analysis.
This compound is a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to the antihistamine Levocetirizine. Its stereochemical purity is a critical quality attribute, as the opposite enantiomer, (S)-(4-Chlorophenyl)(phenyl)methanamine, may exhibit different pharmacological or toxicological properties. Therefore, accurate and precise analytical methods are essential to ensure the quality and safety of the final drug product.
Certificate of Analysis: A Snapshot of Quality
A Certificate of Analysis for a high-purity batch of this compound would typically present the following key analytical data. The tables below summarize the expected specifications and provide a comparative look at alternative materials, such as the (S)-enantiomer and the racemic mixture.
Table 1: Typical Certificate of Analysis Data for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Assay (by HPLC) | ≥ 99.0% | Chiral HPLC |
| Enantiomeric Purity (ee) | ≥ 98.0% | Chiral HPLC or SFC |
| (S)-Enantiomer | ≤ 1.0% | Chiral HPLC or SFC |
| Related Substances | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | HPLC |
| Residual Solvents | Meets USP <467> requirements | GC-HS |
| Loss on Drying | ≤ 0.5% | TGA or Karl Fischer |
Table 2: Comparative Analysis of Chiral Alternatives
| Analyte | Purity (Assay) | Enantiomeric Purity (ee) | Key Distinguishing Feature |
| This compound | ≥ 99.0% | ≥ 98.0% | The desired enantiomer for specific syntheses. |
| (S)-(4-Chlorophenyl)(phenyl)methanamine | ≥ 99.0% | ≥ 98.0% | The opposite enantiomer, often considered an impurity. |
| Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine | ≥ 99.0% | ~0% | A 1:1 mixture of the (R)- and (S)-enantiomers. |
In-Depth Analytical Methodologies
The cornerstone of analyzing this compound is the ability to separate and quantify the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose. Gas Chromatography (GC) can also be employed, often after derivatization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating chiral amines.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation: The chromatogram will show two peaks corresponding to the (S)- and (R)-enantiomers. The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis of chiral amines, derivatization is often necessary to improve volatility and chromatographic performance. The resulting diastereomers can then be separated on a standard achiral column.
Experimental Protocol: GC-MS for Impurity Profiling (after derivatization)
-
Derivatization Agent: A chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-550 amu.
Data Interpretation: The total ion chromatogram (TIC) will show peaks for the derivatized enantiomers and any impurities. The mass spectra of the peaks can be used to identify the chemical structures of any impurities present.
Visualizing the Analytical Workflow
To better understand the process of analyzing this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.
Caption: Workflow for impurity profiling by GC-MS following derivatization.
Comparison of Analytical Techniques
Both HPLC and GC offer unique advantages for the analysis of this compound. The choice of technique often depends on the specific analytical goal.
Table 3: Comparison of HPLC and GC for Chiral Analysis
| Feature | Chiral HPLC | GC-MS (with derivatization) |
| Primary Application | Enantiomeric purity and assay | Impurity identification and quantification |
| Enantiomer Separation | Direct separation on a chiral column | Indirect separation of diastereomers |
| Sample Preparation | Simple dissolution | Requires a chemical derivatization step |
| Sensitivity | High (UV detection) | Very high (MS detection) |
| Identification Power | Based on retention time | High confidence with mass spectral data |
| Throughput | Moderate | Can be lower due to derivatization |
Evaluating the effectiveness of different chiral stationary phases for separation
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for achieving these challenging separations.[1] This guide provides an objective comparison of the performance of several major classes of CSPs, supported by experimental data and detailed protocols to aid in selection and method development.
The choice of a CSP is paramount, as each enantiomeric separation is unique and relies on specific molecular interactions between the analyte and the chiral selector.[2] The most prevalent and successful CSPs mimic complex biological molecules and are broadly categorized into types such as polysaccharide-based, cyclodextrin-based, protein-based, and Pirkle-type phases.[2][3]
Performance Comparison of Key Chiral Stationary Phases
The effectiveness of a CSP is evaluated by its ability to provide baseline separation, typically quantified by the resolution (Rs), while also considering the separation factor (α) and retention factors (k). The following tables summarize experimental data for the separation of common pharmaceutical compounds on different CSPs, offering a comparative snapshot of their performance.
Table 1: Comparative Separation of Fluoxetine Enantiomers
Fluoxetine, an antidepressant, provides a useful case study for comparing different CSPs. The data below illustrates how polysaccharide and cyclodextrin derivatives yield effective but distinct separation profiles.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | k1 | k2 | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralcel OD-H (Cellulose derivative) | Hexane/Isopropanol/Diethylamine (90:10:0.1) | 1.0 | 1.95 | 2.51 | 1.29 | 1.80 | [4] |
| Chiralpak AD-H (Amylose derivative) | Hexane/Isopropanol/Diethylamine (90:10:0.1) | 2.0 | 0.82 | 1.15 | 1.40 | 1.60 | [4] |
| Cyclobond I 2000 DM (β-Cyclodextrin derivative) | 1% Triethylammonium acetate buffer (pH 4.1)/Acetonitrile (65:35) | 1.0 | 3.90 | 5.50 | 1.41 | 2.20 | [4] |
-
k1, k2: Retention factors for the first and second eluting enantiomers, respectively.
-
Separation Factor (α): The ratio of the retention factors (k2/k1), indicating selectivity. A value > 1 is required for separation.
-
Resolution (Rs): A measure of the baseline separation between the two enantiomer peaks. A value ≥ 1.5 indicates baseline resolution.
Observations: For fluoxetine, the Cyclobond column provided the highest resolution, though with longer retention times.[4] The Chiralpak AD-H column offered a faster analysis with satisfactory resolution, making it a potentially more efficient choice.[4]
Table 2: Performance Across Different Analyte Classes
This table demonstrates the broad applicability of polysaccharide and cyclofructan-based phases for various types of pharmaceutical compounds.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |
| Thyroxine (Amphiprotic) | RN-CF6 (Cyclofructan) | Acetonitrile/Methanol/Acetic Acid/Triethylamine (100:2:0.3:0.2) | 1.6 | [5][6] |
| Cetirizine (Acidic) | RN-CF6 (Cyclofructan) | Acetonitrile/Methanol/Acetic Acid/Triethylamine (100:2:0.3:0.2) | 2.0 | [5][6] |
| Ibrutinib (Basic) | Chiralpak IC (Cellulose derivative) | n-Hexane/Ethanol/Diethylamine/Trifluoroacetic Acid (55:45:0.1:0.3) | > 4.0 | [7] |
| Verapamil (Basic) | LarihcShell-P (Cyclofructan) | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.05:0.025) | > 1.5 | [8] |
Observations: Cyclofructan-based CSPs, like RN-CF6, show remarkable efficiency and suitability for a wide range of analyte types, including acids, amines, and amphiprotic compounds.[5][6] Polysaccharide phases, such as Chiralpak IC, continue to be workhorses, providing excellent resolution for basic compounds like Ibrutinib.[7]
Overview of Major CSP Classes
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability and high success rates.[3][9] They typically operate via a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[10] These columns can be used in normal-phase, reversed-phase, and polar organic modes.[11]
-
Cyclodextrin-Based CSPs: These phases utilize cyclodextrins, which are cyclic oligosaccharides that form a chiral cavity.[12] Separation is primarily achieved through inclusion complexation, where one enantiomer fits better into the cavity.[11] They are highly effective in reversed-phase mode.[4]
-
Pirkle-Type (Brush-Type) CSPs: These phases consist of small chiral molecules covalently bonded to a silica support.[12][13] They function through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[12] A key advantage is the availability of both enantiomeric forms of the CSP, allowing for the inversion of elution order—a useful feature for purity analysis of trace enantiomers.[13][14]
-
Protein-Based CSPs: These utilize proteins like human serum albumin (HSA) or α1-acid glycoprotein (AGP) immobilized on silica.[14][15] They are particularly valuable for bioanalytical applications as they can mimic in vivo interactions, but they often have lower capacity and efficiency compared to other CSP types.[12]
Logical Workflow for CSP Selection
Choosing the appropriate CSP and developing a separation method can be a time-consuming trial-and-error process.[11] The following workflow provides a systematic approach to streamline this selection.
Caption: A decision-making workflow for chiral stationary phase selection.
Detailed Experimental Protocols
The successful application of any CSP relies on a robust and well-defined experimental protocol. Below is a generalized methodology for chiral separation via HPLC, which should be adapted based on the specific analyte, column, and instrument.
1. System Preparation:
-
Column Equilibration: Before analysis, equilibrate the chosen chiral column with the initial mobile phase for at least 10-20 column volumes, or until a stable baseline is achieved.[2] For some columns, like CHIROBIOTIC phases, longer equilibration times (1-2 hours) may be necessary.[2]
-
Mobile Phase Preparation: Prepare mobile phases using HPLC-grade solvents. Filter and degas all solvents to prevent pump issues and baseline noise. For separations of acidic or basic compounds, small amounts of additives (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) are often required to improve peak shape and resolution.[11]
2. Sample Preparation:
-
Dissolve the racemic analyte in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates and protect the column.
3. Chromatographic Conditions (General Starting Points):
-
Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[2] A typical starting point for a 4.6 mm ID column is 0.5-1.0 mL/min.[2][11]
-
Temperature: Column temperature can significantly impact selectivity. Lower temperatures generally increase chiral selectivity, while higher temperatures can improve peak efficiency.[2] A typical starting temperature is 25°C.
-
Detection: Use a UV detector set to the wavelength of maximum absorbance for the analyte. If high sensitivity is required, a fluorescence detector may be used for appropriate compounds.
4. Screening Protocol (Example for a Polysaccharide Column):
-
Initial Mobile Phases: A common screening strategy involves testing a set of standard mobile phases.[11]
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Polar Organic Mode: Acetonitrile/Methanol (e.g., 98:2, v/v)
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.
-
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
Data Analysis: Evaluate the resulting chromatogram for any sign of peak splitting or separation. If partial separation is observed, proceed to the optimization step. If a single sharp peak elutes, move to the next mobile phase system or a different CSP.[2]
5. Method Optimization:
-
Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in the mobile phase (e.g., change Hexane/Isopropanol from 90:10 to 85:15 or 95:5).
-
Additives: Optimize the concentration of acidic or basic additives to achieve symmetrical peaks.
-
Flow Rate and Temperature: Fine-tune the flow rate and temperature to maximize the resolution (Rs) value.
By leveraging the comparative data and systematic protocols outlined in this guide, researchers can more efficiently navigate the complexities of chiral separations, saving valuable time and resources in the development of safe and effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. eijppr.com [eijppr.com]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - ProQuest [proquest.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Other Chiral Phases - Regis Technologies [registech.com]
- 14. hplc.eu [hplc.eu]
- 15. mdpi.com [mdpi.com]
Literature comparison of synthesis routes for (R)-(4-Chlorophenyl)(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients, including the antihistamine Levocetirizine. The stereochemistry at the benzylic position is crucial for its biological activity, necessitating enantiomerically pure forms. This guide provides a comparative overview of the common synthetic routes to obtain the (R)-enantiomer, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis. Each approach has its own set of advantages and disadvantages in terms of efficiency, cost, and environmental impact.
| Parameter | Route 1: Reductive Amination & Chemical Resolution | Route 2: Asymmetric Transfer Hydrogenation |
| Starting Material | 4-Chlorobenzophenone | 4-Chlorobenzophenone |
| Overall Yield | ~30-40% (for the (R)-enantiomer) | High (specific data not available) |
| Enantiomeric Excess (ee) | >99% (after resolution) | High (typically >95%) |
| Key Reagents | Hydroxylamine, Zinc dust, L-(+)-Tartaric acid | Chiral Ruthenium catalyst, Formic acid/Triethylamine |
| Number of Steps | 3 (Oxime formation, Reduction, Resolution) | 2 (Imine formation, Asymmetric reduction) |
| Scalability | Well-established for industrial scale | Potentially scalable |
| Waste Generation | Generates waste from resolving agent and unwanted enantiomer | More atom-economical |
| Cost of Chiral Source | L-(+)-Tartaric acid is relatively inexpensive | Chiral ligands and metal catalysts can be expensive |
Experimental Protocols
Route 1: Reductive Amination of 4-Chlorobenzophenone followed by Chemical Resolution
This classical approach involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.
Step 1: Synthesis of 4-Chlorobenzophenone Oxime
-
In a reaction vessel, combine 433g of 4-chlorobenzophenone, 210g of hydroxylamine hydrochloride, 1200mL of 95% ethanol, and 500mL of water.
-
Stir the mixture to dissolve the solids.
-
At room temperature, add 170g of sodium hydroxide in portions over 30 minutes.
-
Heat the reaction mixture to 80°C and maintain for 3 hours.
-
Concentrate the mixture under normal pressure to remove approximately 80% of the ethanol.
-
Add 1400mL of water and cool the mixture in an ice bath to 0-5°C.
-
Stir for 30 minutes, then collect the solid product by suction filtration.
-
Wash the solid with water three times and dry to obtain the oxime.
-
Yield: ~97.6%
-
Step 2: Reduction of 4-Chlorobenzophenone Oxime to (±)-(4-Chlorophenyl)(phenyl)methanamine
-
To a reaction vessel, add 116g of the oxime from Step 1 and 300mL of a 20% aqueous sodium hydroxide solution.
-
Heat the stirred mixture to 60°C.
-
Add 130g of zinc powder in portions over 3 hours.
-
Continue heating and stirring for 8 hours.
-
Cool the reaction mixture, add toluene, and stir.
-
Filter the mixture by suction and wash the solid with toluene.
-
Separate the filtrate layers and extract the aqueous layer with toluene.
-
Combine the organic phases, wash with water, and concentrate to obtain the racemic amine.
Step 3: Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine with L-(+)-Tartaric Acid
-
In a 100mL three-neck flask, dissolve 5.5g (36.8 mmol) of L-(+)-tartaric acid in 20mL of water, heating to 55°C with stirring until fully dissolved.
-
Prepare a solution of 8.0g (36.8 mmol) of (±)-(4-Chlorophenyl)(phenyl)methanamine in 20mL of acetone.
-
Add the amine solution dropwise to the tartaric acid solution over 1 hour while maintaining the temperature at 55°C.
-
After the addition is complete, continue to stir at 55°C for 2 hours.
-
Cool the mixture to 20°C and stir for 1 hour.
-
Collect the precipitated solid by suction filtration.
-
The filter cake is the (R)-(-)-4-chlorobenzhydrylamine·L-(+)-tartrate salt.
-
Yield of diastereomeric salt: 30.5%
-
-
The free (R)-amine can be obtained by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
Route 2: Asymmetric Transfer Hydrogenation of N-(4-chlorobenzhydrylidene)benzylamine
Step 1: Synthesis of N-(4-chlorobenzhydrylidene)benzylamine (Imine)
-
Combine 4-chlorobenzophenone and benzylamine in a suitable solvent such as toluene.
-
Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
Step 2: Asymmetric Transfer Hydrogenation
-
In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the imine from Step 1 in a mixture of formic acid and triethylamine (typically a 5:2 molar ratio).
-
Add a chiral ruthenium catalyst, such as a Ru(II)-TsDPEN complex (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)]). The catalyst loading is typically low (e.g., 1 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain enantiomerically enriched this compound.
Visualizing the Synthesis Workflows
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound via reductive amination and chemical resolution.
Caption: Workflow for the direct asymmetric synthesis of this compound via transfer hydrogenation.
Conclusion
The choice of synthetic route for this compound depends on various factors including the desired scale of production, cost considerations, and available equipment. The classical resolution method is robust and well-documented for large-scale production, although it is less atom-economical and results in a lower overall yield of the desired enantiomer. Asymmetric synthesis, such as transfer hydrogenation, offers a more elegant and potentially more efficient route with higher atom economy and reduced waste, though the initial investment in chiral catalysts may be higher. Researchers and process chemists should carefully evaluate these trade-offs when selecting a synthesis strategy.
Safety Operating Guide
Proper Disposal of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of (R)-(4-Chlorophenyl)(phenyl)methanamine, a chiral amine used in pharmaceutical research and development, is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in accordance with general laboratory hazardous waste management principles.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The compound is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] It may also cause respiratory irritation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Danger | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields. |
| Skin Corrosion/Irritation (Category 2) | Danger | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Damage/Eye Irritation (Category 1) | Danger | Chemical splash goggles or a face shield. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Warning | Use in a well-ventilated area or with a fume hood. Respiratory protection may be required for large quantities or in case of spills. |
Data sourced from PubChem LCSS for (4-Chlorophenyl)(phenyl)methanamine.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound. It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2][3]
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound waste should be classified as hazardous chemical waste.
-
Segregate the Waste: Do not mix this waste with non-hazardous waste. It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4] Specifically, store it away from acids and oxidizing agents.[4]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[3] The original container, if in good condition, is an ideal choice.[5] Do not use food containers.[5]
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste."[6] The label should also include:
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5][6]
-
Secure Storage: Keep the container tightly sealed except when adding waste.[4] Store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills from spreading.[3]
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Service: For final disposal, it is essential to use a licensed hazardous waste disposal company.[2][4] These companies are equipped to handle and dispose of chemical waste in compliance with environmental regulations.
-
Maintain Records: Keep detailed records of all hazardous waste generated and disposed of, including the chemical name, quantity, and date of disposal.[2]
-
Do Not Dispose Down the Drain: Due to its hazardous nature and potential harm to aquatic life, this compound should not be disposed of down the sanitary sewer.[4][7]
In Case of a Spill:
In the event of a spill, immediately evacuate the area if necessary. Wear appropriate PPE, including respiratory protection if there is a risk of inhalation.[4] Contain the spill using absorbent pads or other suitable materials.[4] Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling (R)-(4-Chlorophenyl)(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-(4-Chlorophenyl)(phenyl)methanamine, a compound requiring careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, demanding the use of specific personal protective equipment.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[3][4][5] | To protect against splashes of the chemical that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[3][6] | To prevent skin contact which can cause irritation.[1][2] Note that nitrile and latex gloves offer minimal protection against chlorinated solvents.[3] |
| Body Protection | Full-length, long-sleeved laboratory coat or a chemical-resistant apron.[7] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary in poorly ventilated areas.[8] | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and risk.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS).[3] Ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Handling: Conduct all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[7] Avoid the formation of dust and aerosols.[1]
-
Spill Management: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material and place it in a sealed container for disposal.
-
Personal Hygiene: After handling the chemical and before leaving the laboratory, wash your hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[9]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Logical Relationship
Caption: Decision-making process for the proper segregation and disposal of waste.
Disposal Protocol:
-
Waste Segregation: Do not dispose of this compound in the sink or general trash.[7] It should be treated as hazardous waste.
-
Containerization: Collect waste in appropriately labeled, sealed containers.[1] Distinguish between solid and liquid waste streams.
-
Halogenated Waste: As a chlorinated compound, this substance must be disposed of in a designated halogenated organic waste stream.[5]
-
Institutional Procedures: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. angenechemical.com [angenechemical.com]
- 2. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fatfinger.io [fatfinger.io]
- 5. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
- 6. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 7. cdc.gov [cdc.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
